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  • Product: 3-(4-Bromophenyl)tetrahydrofuran
  • CAS: 1087415-99-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(4-Bromophenyl)tetrahydrofuran

Physicochemical Profile, Synthetic Architectures, and Analytical Standards Executive Summary 3-(4-Bromophenyl)tetrahydrofuran (CAS: 1087415-99-3) represents a critical scaffold in modern medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Architectures, and Analytical Standards

Executive Summary

3-(4-Bromophenyl)tetrahydrofuran (CAS: 1087415-99-3) represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic, non-planar bioisostere for cyclohexyl and phenyl rings. Its unique structural attributes—combining the polarity of the tetrahydrofuran (THF) ether oxygen with the orthogonal reactivity of the aryl bromide—make it a versatile intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a scaffold for SGLT2 inhibitors and other metabolic modulators. This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and analytical characterization standards.

Part 1: Physicochemical Specifications[1]

The accurate characterization of 3-(4-Bromophenyl)tetrahydrofuran requires precise attention to its isotopic distribution due to the presence of bromine.

1.1 Core Molecular Data
PropertySpecificationTechnical Note
IUPAC Name 3-(4-Bromophenyl)oxolaneSystematic nomenclature for regulatory filing.
CAS Registry Number 1087415-99-3 Specific to the 3-isomer.[1] (Distinct from 2-isomer CAS 194725-15-0).
Molecular Formula C₁₀H₁₁BrO C (52.89%), H (4.88%), Br (35.19%), O (7.04%)
Molecular Weight (Avg) 227.10 g/mol Based on standard atomic weights.
Monoisotopic Mass 226.00 g/mol Calculated using the ⁷⁹Br isotope (50.7% abundance).
Exact Mass 225.9993 (⁷⁹Br) / 227.9973 (⁸¹Br)Distinct 1:1 doublet pattern in Mass Spec.
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity; typically solidifies upon refrigeration.
LogP (Predicted) 2.8 - 3.1Lipophilic; suitable for CNS penetration and membrane permeability.
1.2 Isotopic Signature & Mass Spectrometry

The bromine atom imparts a characteristic "M" and "M+2" doublet of nearly equal intensity in mass spectrometry.

  • ⁷⁹Br Isotopologue (50.69%): m/z 226.00

  • ⁸¹Br Isotopologue (49.31%): m/z 228.00

This 1:1 isotopic ratio is the primary diagnostic filter for confirming the integrity of the aryl bromide moiety during synthesis, ensuring no debromination has occurred.

Part 2: Synthetic Architectures

To ensure high fidelity and regioselectivity, we recommend a De Novo Cyclization Strategy over direct functionalization of THF, which often yields inseparable mixtures of 2- and 3-isomers.

2.1 Pathway A: The Stobbe-Reduction-Cyclization Protocol (Gold Standard)

This route guarantees the position of the aryl group at the C3 carbon of the THF ring.

Step 1: Stobbe Condensation Reaction of 4-bromobenzaldehyde with diethyl succinate under basic conditions (t-BuOK) yields the substituted itaconic acid derivative.

  • Mechanism:[2][3][4][5] Aldol-type addition followed by elimination.

Step 2: Hydrogenation & Reduction Selective reduction of the alkene (using Wilkinson’s catalyst to preserve the Ar-Br bond) followed by exhaustive reduction of the esters to the diol using LiBH₄ or LiAlH₄ (controlled temperature).

  • Intermediate: 2-(4-Bromophenyl)butane-1,4-diol.

Step 3: Acid-Catalyzed Cyclodehydration The 1,4-diol undergoes intramolecular etherification.

  • Reagents: p-TsOH (cat), Toluene, Reflux with Dean-Stark trap.

  • Outcome: 3-(4-Bromophenyl)tetrahydrofuran.[6][7]

2.2 Pathway B: Nickel-Catalyzed Photoredox Coupling (Modern)

For high-throughput synthesis, a dual-catalytic approach couples 3-bromotetrahydrofuran (or 3-iodo) with 4-bromophenylzinc reagents, though this risks scrambling if not carefully controlled. The cyclization route (Pathway A) remains superior for scale-up.

2.3 Visualization of Synthetic Logic

Synthesis cluster_0 Critical Control Point Start 4-Bromobenzaldehyde (Precursor) Step1 Stobbe Condensation (Diethyl succinate, t-BuOK) Start->Step1 Inter1 Itaconic Acid Deriv. Step1->Inter1 Step2 Reduction (LiAlH4) (Preserve Ar-Br) Inter1->Step2 Inter2 2-(4-Bromophenyl) butane-1,4-diol Step2->Inter2 Step3 Cyclodehydration (p-TsOH, Toluene, u0394) Inter2->Step3 Product 3-(4-Bromophenyl) tetrahydrofuran Step3->Product Intramolecular SN2

Figure 1: The Stobbe-Reduction-Cyclization pathway ensures regiochemical purity at the C3 position, avoiding the 2-isomer byproducts common in direct radical functionalization.

Part 3: Analytical Validation Standards

Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral data provides the baseline for quality control.

3.1 Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.42 Doublet (J=8.4 Hz)2HAr-H (meta to THF)Ortho to Bromine (deshielded)
7.12 Doublet (J=8.4 Hz)2HAr-H (ortho to THF)Shielded relative to Br-ortho protons
4.08 - 3.98 Multiplet1HC2-H (cis/trans)Ether alpha-proton
3.92 - 3.84 Multiplet1HC2-H (cis/trans)Ether alpha-proton
3.80 - 3.72 Multiplet1HC5-HEther alpha-proton
3.65 - 3.58 Multiplet1HC5-HEther alpha-proton
3.35 Quintet/Multiplet1HC3-HBenzylic methine (Chiral center)
2.35 - 2.25 Multiplet1HC4-HBeta-proton
1.95 - 1.85 Multiplet1HC4-HBeta-proton

Note: The benzylic proton at C3 (3.35 ppm) is the diagnostic signal. Its coupling with the C2 and C4 protons confirms the 3-substitution pattern.

3.2 Mass Spectrometry Logic

The fragmentation pattern in EI-MS (Electron Ionization) will show a characteristic loss of the tetrahydrofuran ring or the bromine atom.

MassSpec Parent Molecular Ion [M]+ m/z 226 / 228 (1:1) Frag1 Loss of Br [M - 79/81]+ Parent->Frag1 - Bru2022 Frag3 THF Ring Cleavage (C4H7O loss) Parent->Frag3 Alpha-cleavage Frag2 Tropylium Ion (C7H6+ equivalent) Frag1->Frag2 Rearrangement

Figure 2: Fragmentation logic for structural confirmation. The persistence of the 1:1 doublet in the parent ion is the primary purity check.

Part 4: Applications in Drug Discovery
4.1 Bioisosteric Utility

3-(4-Bromophenyl)tetrahydrofuran serves as a non-planar phenyl bioisostere .

  • Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to a pure cyclohexyl or phenyl analog.

  • Metabolic Stability: The ether linkage is generally robust against P450 oxidative metabolism compared to benzylic carbons in alkyl chains.

4.2 Late-Stage Functionalization

The aryl bromide is a "handle" for divergent synthesis:

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can react with electrophiles (aldehydes, ketones) to create tertiary alcohol scaffolds common in SGLT2 inhibitors.

  • Buchwald-Hartwig Amination: Coupling with amines to generate CNS-active morpholine/piperazine derivatives.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83673436: 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Precursor methodology). Org. Synth. 2018, 95, 328-344.[3] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans: Recent Literature and Protocols. Retrieved from [Link]

Sources

Exploratory

Technical Guide: NMR Spectrum Analysis of 3-(4-Bromophenyl)tetrahydrofuran

The following technical guide details the structural elucidation of 3-(4-Bromophenyl)tetrahydrofuran using 1D and 2D NMR spectroscopy. This analysis synthesizes theoretical principles with practical spectral expectations...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3-(4-Bromophenyl)tetrahydrofuran using 1D and 2D NMR spectroscopy. This analysis synthesizes theoretical principles with practical spectral expectations, designed for application scientists and medicinal chemists.

Executive Summary

The structural validation of 3-(4-Bromophenyl)tetrahydrofuran requires a nuanced understanding of spin system dynamics. Unlike simple aliphatic chains or symmetric aromatics, this molecule presents two distinct NMR challenges:

  • The AA'BB' Aromatic System: The para-substituted benzene ring creates a higher-order spin system that often confuses automated assignment software.

  • Diastereotopicity in the THF Ring: The chiral center at C3 renders the geminal protons at C2, C4, and C5 diastereotopic (chemically non-equivalent), resulting in complex multiplets rather than simple triplets.

This guide provides a self-validating workflow to assign these signals with high confidence.

Structural Context & Spin Systems

Before acquisition, we must define the magnetic environment. The molecule consists of two distinct domains:

DomainSpin System DescriptionKey Features
Aromatic (Ar) AA'BB' System (effectively AA'XX' at high field)Para-substitution leads to a symmetric appearance of two "doublets" (roofing effect expected).
Aliphatic (THF) ABMX / ABCDE System The C3 stereocenter breaks the symmetry of the THF ring. Protons on C2, C4, and C5 are diastereotopic.
Diagram 1: Structural Connectivity & Coupling Network

The following diagram visualizes the scalar coupling (


-coupling) networks you will observe in the COSY spectrum.

Sample Preparation Protocol

Standardization is critical to avoid solvent-induced shifts.

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard.
    
    • Note: If peaks overlap in the 3.5–4.0 ppm region, switch to Benzene-

      
       to induce an Aromatic Solvent Induced Shift (ASIS), which often resolves overlapping ether protons.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can cause viscosity broadening; low concentration requires excessive scans for

    
    .
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Analysis (400 MHz+)

The Aromatic Region (7.0 – 7.5 ppm)

The 4-bromophenyl group exhibits a characteristic AA'BB' pattern. Although often described as "two doublets," closer inspection reveals a "roofing effect" where the inner lines are taller than the outer lines, pointing towards each other.

  • 
     ~7.42 ppm (2H, d, 
    
    
    
    Hz):
    Protons ortho to Bromine (Deshielded by inductive effect of Br, though resonance is competing, the position is characteristic).
  • 
     ~7.15 ppm (2H, d, 
    
    
    
    Hz):
    Protons meta to Bromine (ortho to the THF ring).
The Aliphatic Region (THF Ring)

This is the most complex region due to diastereotopicity . The C3 stereocenter makes the "top" and "bottom" faces of the ring different.

ProtonTypeApprox. Shift (

)
MultiplicityExplanation
H-2a O-CH

4.10 – 4.25dd or tdTrans to H-3. Large geminal coupling (

) + vicinal coupling.
H-2b O-CH

3.75 – 3.90ddCis to H-3. Distinct from H-2a due to chiral environment.
H-5a/b O-CH

3.80 – 4.05mDistal from chiral center, but still diastereotopic. Often overlap with H-2b.
H-3 CH-Ar3.30 – 3.50m (quintet-like)The chiral methine. Couples to H-2a, H-2b, H-4a, H-4b.
H-4a CH

2.25 – 2.40mCis to H-3.
H-4b CH

1.85 – 2.00mTrans to H-3. Most shielded aliphatic proton.

Critical Insight: Do not expect a simple triplet for the H-2 protons. You will see two distinct sets of signals (an ABX system with H-3).

C NMR Analysis (100 MHz+)

The Carbon spectrum provides the "skeleton" verification. Use DEPT-135 to differentiate CH


 (negative phase) from CH/CH

(positive phase).
Table 2: Predicted C Chemical Shifts
CarbonTypeShift (

ppm)
DEPT-135 PhaseNotes
C-Ar (ipso-Alkyl) C

142.0 – 144.0No SignalQuaternary, connects to THF.
C-Ar (ortho-Br) CH131.5 – 131.8Positive (+)Intense signal.
C-Ar (meta-Br) CH128.5 – 129.0Positive (+)Intense signal.
C-Ar (ipso-Br) C

120.0 – 121.0No SignalWeak intensity due to long relaxation time (

) and lack of NOE.
C-2 (THF) CH

73.0 – 75.0Negative (-)Deshielded by Oxygen.
C-5 (THF) CH

67.5 – 68.5Negative (-)Deshielded by Oxygen.
C-3 (THF) CH44.0 – 46.0Positive (+)Benzylic-like methine.
C-4 (THF) CH

32.0 – 34.0Negative (-)Most shielded carbon.

Advanced Validation (2D NMR)

To confirm the assignment of the diastereotopic protons, run the following:

  • COSY (Correlation Spectroscopy):

    • Look for the "Box" pattern connecting H-3 to H-2a/b and H-4a/b.

    • Crucial Check: H-2 protons will not show a cross-peak to H-4 protons (too far). If you see coupling, your assignment of H-3 is wrong.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to identify which proton pairs belong to the same carbon.[1]

    • Validation: The two protons assigned to C-2 (e.g., 4.20 and 3.80 ppm) must correlate to the same carbon signal at ~74 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation from H-3 to the Quaternary Aromatic Carbon (~143 ppm) . This definitively links the ring to the substituent.

Diagram 2: Experimental Workflow

Workflow Figure 2: Structural Elucidation Workflow cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Assignment Sample Sample Prep (CDCl3) H1 1H NMR (Integration check) Sample->H1 C13 13C + DEPT-135 (Count C types) H1->C13 HSQC HSQC (Pair H to C) H1->HSQC Arom Assign Aromatic (AA'BB' System) C13->Arom Stereo Assign Diastereotopic Protons (H2/H4) Arom->Stereo HMBC Link HSQC->Stereo

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for AA'BB' systems and diastereotopicity).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift increments).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for spin system analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 3-phenyltetrahydrofuran spectra).

Sources

Foundational

Technical Guide: Mass Spectrometry Fragmentation of 3-(4-Bromophenyl)tetrahydrofuran

This guide details the mass spectrometry fragmentation patterns of 3-(4-Bromophenyl)tetrahydrofuran , a critical intermediate in the synthesis of SGLT2 inhibitors and other aryl-substituted ether pharmacophores. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-(4-Bromophenyl)tetrahydrofuran , a critical intermediate in the synthesis of SGLT2 inhibitors and other aryl-substituted ether pharmacophores.

Executive Summary

Compound: 3-(4-Bromophenyl)tetrahydrofuran CAS: 1211594-42-1 (Analogous/Related) Molecular Formula:


Exact Mass:  226.00 (for 

) / 228.00 (for

)

This guide provides a mechanistic analysis of the electron ionization (EI) fragmentation pathways for 3-(4-Bromophenyl)tetrahydrofuran. The presence of the bromine atom creates a distinct isotopic signature, while the tetrahydrofuran (THF) ether linkage directs the primary fragmentation channels via


-cleavage and ring opening.

Physicochemical Context & Isotopic Signature

Before analyzing specific fragments, the researcher must validate the molecular ion (


) using the bromine isotopic pattern.
  • Isotopic Abundance: Bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Spectral Signature: The molecular ion will appear not as a single peak, but as a 1:1 doublet separated by 2 mass units (

    
     226 and 228).
    
  • Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1 doublet pattern.[1] A loss of the doublet pattern (collapsing to a singlet) indicates the neutral loss of the bromine radical (

    
    ).
    
Quantitative Data Summary
Ion Identitym/z (

)
m/z (

)
PatternOrigin
Molecular Ion (

)
226 228 Doublet (1:1)Parent Molecule
[M - CH₂O]

196198Doublet (1:1)Loss of Formaldehyde (THF Ring)
[M - C₂H₄]

198200Doublet (1:1)Loss of Ethylene (THF Ring)
Bromostyrene Cation 182184Doublet (1:1)Loss of

(Ethylene Oxide equivalent)
Bromophenyl Cation 155157Doublet (1:1)Cleavage of THF ring from Aryl
De-brominated Core 147 -Singlet Loss of

from

Tropylium (Analog) 91-SingletSecondary rearrangement (minor)

Experimental Methodology (Recommended)

To replicate these results, the following protocol ensures minimal thermal degradation and optimal ionization.

Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol. Avoid acetone to prevent acetal formation.

  • Concentration: Dilute to ~10 ppm for direct injection or GC-MS analysis.

GC-MS Parameters
  • Ionization Source: Electron Impact (EI) at 70 eV.[2]

  • Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid pyrolysis).

  • Transfer Line: 250°C.[3]

  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Scan Range: m/z 40–300.

Fragmentation Mechanism Analysis

The fragmentation is driven by two competing charge localization sites: the ether oxygen (lone pair ionization) and the aromatic ring (


-system ionization).
Pathway A: Ether-Directed Ring Cleavage (Dominant)

Ionization of the oxygen lone pair triggers


-cleavage, opening the THF ring. This is the primary pathway yielding high-mass diagnostic ions.
  • Formation of Radical Cation: The electron is removed from the oxygen, forming

    
    .
    
  • 
    -Cleavage:  The bond between 
    
    
    
    or
    
    
    breaks.
  • Neutral Loss of Formaldehyde (

    
    ):  Following ring opening, a hydrogen rearrangement facilitates the expulsion of formaldehyde (30 Da).
    
    • Result: Peaks at m/z 196 / 198 .

  • Neutral Loss of Ethylene (

    
    ):  Alternatively, the ring can expel an ethylene molecule (28 Da).
    
    • Result: Peaks at m/z 198 / 200 .

Pathway B: Aromatic-Directed Cleavage

The stability of the aromatic system allows for charge retention on the phenyl ring.

  • Bromostyrene Formation: Complete fragmentation of the THF ring (loss of

    
    , 44 Da) leaves a stabilized bromostyrene cation.
    
    • Result: Peaks at m/z 182 / 184 .

  • Bromophenyl Cation: Direct cleavage of the bond connecting the aryl group to the THF ring (less common due to steric protection, but possible).

    • Result: Peaks at m/z 155 / 157 .

Pathway C: Halogen Loss (Radical Cleavage)

The


 bond is weaker than 

or

bonds.
  • Homolytic Fission: The molecular ion loses a bromine radical (

    
    ).
    
  • Charge Retention: The positive charge remains on the tetrahydrofuran-phenyl scaffold.

    • Result: A distinct singlet at m/z 147 . This is a crucial diagnostic peak confirming the presence of the organic core minus the halogen.

Visualization of Fragmentation Pathways[1][4][5][6][7][8][9]

The following diagram maps the logical flow from the molecular ion to the key diagnostic fragments.

Fragmentation_Pathway M_Ion Molecular Ion (M+) m/z 226 / 228 (1:1 Doublet) Ring_Open Ring Opening (alpha-cleavage) M_Ion->Ring_Open Ionization at O Loss_Br Loss of Br Radical (Homolytic Fission) m/z 147 (Singlet) M_Ion->Loss_Br Weak C-Br Bond Loss_CH2O Loss of CH2O (Formaldehyde) m/z 196 / 198 Ring_Open->Loss_CH2O -30 Da Loss_C2H4 Loss of C2H4 (Ethylene) m/z 198 / 200 Ring_Open->Loss_C2H4 -28 Da Bromostyrene Bromostyrene Cation (Loss of C2H4O) m/z 182 / 184 Ring_Open->Bromostyrene -44 Da Phenyl Bromophenyl Cation m/z 155 / 157 Bromostyrene->Phenyl Loss of C2H3

Caption: Figure 1. EI-MS Fragmentation Tree for 3-(4-Bromophenyl)tetrahydrofuran showing primary mass losses and isotopic retention.

Analytical Workflow Diagram

Workflow Sample Sample (1mg) in DCM GC GC Separation Rxi-5Sil MS Sample->GC Ionization EI Source 70 eV, 230°C GC->Ionization Analysis Mass Analyzer Scan 40-300 m/z Ionization->Analysis Data Data Interpretation Check 226/228 Doublet Analysis->Data

Caption: Figure 2. Recommended experimental workflow for the identification of brominated THF intermediates.

References

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for general fragmentation mechanisms including

    
    -cleavage).
    
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.

  • Wolfe, J. P., & Rossi, M. A. (2004).[5] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[5] Journal of the American Chemical Society, 126(6), 1620-1621. (Context for synthesis and structure).

  • Dampc, M., et al. (2014). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. Journal of Physics B: Atomic, Molecular and Optical Physics. (Mechanisms of THF ring fragmentation).

Sources

Exploratory

A Technical Guide to the Biological Activities of Brominated Tetrahydrofuran Compounds: From Marine Origins to Therapeutic Potential

Abstract Brominated tetrahydrofuran and furanone compounds, predominantly discovered from marine organisms, represent a class of natural products with remarkable structural diversity and potent biological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated tetrahydrofuran and furanone compounds, predominantly discovered from marine organisms, represent a class of natural products with remarkable structural diversity and potent biological activities.[1] This technical guide provides an in-depth exploration of the significant therapeutic potential of these molecules, focusing on their antimicrobial, anticancer, and neuroprotective properties. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This document is designed to serve as a comprehensive resource, bridging the gap between foundational research and translational application.

Introduction: The Chemical Ecology of Brominated Furans

Marine environments are a crucible of chemical evolution, producing a vast array of secondary metabolites with unique structural features not commonly found in terrestrial organisms.[2][3] Among these are brominated furanones, first notably isolated from the red alga Delisea pulchra.[4][5][6] These compounds are believed to function as a chemical defense mechanism, preventing biofouling by interfering with bacterial colonization. This ecological role provides the first clue to their potent biological activities, particularly their ability to modulate microbial behavior. The tetrahydrofuran motif is a common feature in many marine-derived natural products, contributing to their complex structures and significant bioactivities, making them attractive leads for drug discovery.[1] This guide will delve into the key therapeutic areas where these compounds show the most promise.

Antimicrobial and Anti-biofilm Activity

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies that move beyond direct bactericidal or bacteriostatic action. One such approach is the inhibition of biofilm formation, a process where bacteria encase themselves in a protective matrix, rendering them highly tolerant to conventional antibiotics.[7] Brominated furanones have emerged as potent inhibitors of biofilm formation in a range of pathogens.[5]

Mechanism of Action: Disrupting Bacterial Communication

Unlike traditional antibiotics, many brominated furanones do not inhibit bacterial growth at concentrations where they effectively block biofilm formation.[5][7] Their primary mechanism involves the disruption of cell-to-cell communication, or quorum sensing (QS), and other multicellular behaviors.

A study on Salmonella enterica serovar Typhimurium demonstrated that (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones effectively inhibit biofilm formation.[4] Gene expression analysis revealed that these compounds do not act on known Salmonella QS systems but instead repress genes involved in the type III secretion system and flagellar biosynthesis.[4][6] The interference with flagella synthesis is a key finding, as motility is crucial for the initial stages of biofilm attachment.[4] Interestingly, pretreatment with these furanones can render established biofilms more susceptible to conventional antibiotic treatment.[4][5]

In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, brominated furanones have been shown to interfere with QS pathways such as the las and rhl systems.[8] They can act as either antagonists or agonists for different QS receptor proteins, highlighting the complexity of their interactions.[8]

Workflow for Screening Anti-biofilm Compounds

The following diagram illustrates a typical workflow for identifying and characterizing novel anti-biofilm agents.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Mechanism of Action Compound_Library Compound Library (Brominated Tetrahydrofurans) Primary_Screen High-Throughput Biofilm Assay (e.g., Crystal Violet Staining) Compound_Library->Primary_Screen Identify_Hits Identify Hits with >50% Biofilm Inhibition Primary_Screen->Identify_Hits Toxicity_Assay Bacterial Growth Assay (MIC) (Rule out bactericidal effects) Identify_Hits->Toxicity_Assay Dose_Response Dose-Response Curve (Determine IC50) Toxicity_Assay->Dose_Response Confocal_Microscopy Confocal Laser Scanning Microscopy (CLSM) (Visualize biofilm architecture) Gene_Expression Gene Expression Analysis (Microarray / RNA-Seq) Confocal_Microscopy->Gene_Expression Dose_Response->Confocal_Microscopy QS_Reporter Quorum Sensing Reporter Assays (e.g., lasR/rhlR reporters) Gene_Expression->QS_Reporter Motility_Assay Swarming/Swimming Motility Assays QS_Reporter->Motility_Assay

Caption: A multi-phase workflow for the discovery and characterization of anti-biofilm compounds.

Quantitative Data on Anti-biofilm Activity

The efficacy of brominated furanones can be quantified by their Minimum Inhibitory Concentration (MIC) and their biofilm inhibition concentration. The goal is to identify compounds with a high therapeutic index (MIC / biofilm inhibitory concentration).

Compound ClassOrganismMICBiofilm InhibitionReference
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanonesS. typhimurium>1 mM (non-toxic)Effective at non-growth-inhibiting concentrations[4][5]
Furanones without alkyl chainS. typhimurium~500 µM-[5]
Bicyclic Brominated Furanones (BBFs)P. aeruginosa>400 µM (non-toxic)Significant inhibition at non-microbicidal concentrations[7]
Bicyclic Brominated Furanones (BBFs)E. coli>400 µM (non-toxic)Significant inhibition at non-microbicidal concentrations[7]
Experimental Protocol: Crystal Violet Biofilm Assay

This protocol details a standard method for quantifying biofilm formation in microtiter plates.

Objective: To quantify the inhibitory effect of brominated tetrahydrofuran compounds on bacterial biofilm formation.

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of ~0.05.

  • Compound Addition: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. Add the test compounds at various concentrations (e.g., serial dilutions from 400 µM to 1 µM). Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Planktonic Cell Removal: Carefully discard the liquid culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent, planktonic cells.

  • Biofilm Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal: Discard the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Drying: Invert the plate and let it air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet stain.

  • Quantification: Measure the absorbance at 550 nm (OD₅₅₀) using a microplate reader.

  • Analysis: The OD₅₅₀ reading is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the vehicle control.

Causality and Validation: This protocol includes a crucial washing step to ensure that only adherent biofilm is measured. The use of a vehicle control is essential to validate that the solvent itself does not affect biofilm formation. Parallel measurement of planktonic growth (OD₆₀₀) in a separate plate is recommended to confirm that the observed biofilm inhibition is not due to bactericidal activity.[7]

Anticancer Activity

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with potent antiproliferative activities.[9] Brominated derivatives in this class have shown promise by targeting fundamental cellular processes like RNA splicing and hypoxia signaling.

Mechanism of Action: Targeting the Spliceosome and HIF-1
  • Spliceosome Inhibition: The natural product FR901464 exhibits powerful antiproliferative activity in the nanomolar range by targeting the spliceosome, a critical piece of cellular machinery responsible for RNA splicing.[10][11] It achieves this by covalently binding to the PHF5A subunit of the splicing factor 3B (SF3B1).[10] A synthetic analog featuring a tetrahydrofuran ring instead of the natural tetrahydropyran was found to be three orders of magnitude less potent.[10][11] This highlights the critical importance of the ring structure in correctly presenting the reactive epoxide group to its target within the spliceosome complex.[10]

  • HIF-1 Inhibition: Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that allows cancer cells to adapt to low-oxygen environments, promoting tumor growth and resistance to therapy.[12] Manassantin A, a natural product containing a tetrahydrofuran core, is an inhibitor of HIF-1. Structure-activity relationship studies on synthetic analogues have shown that the stereochemistry of the tetrahydrofuran ring is critical for its inhibitory activity.[12] This suggests that the ring acts as a rigid scaffold to correctly orient the pharmacophoric elements for binding to its molecular target.

Signaling Pathway: HIF-1 Inhibition by Tetrahydrofuran Analogs

The following diagram depicts the central role of HIF-1 in tumor adaptation and its inhibition by manassantin A analogs.

G cluster_0 HIF-1 Target Gene Expression Hypoxia Hypoxia (Low Oxygen in Tumor) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1_Complex HIF-1α / HIF-1β Complex Formation HIF1a_Stabilization->HIF1_Complex Nucleus Nuclear Translocation HIF1_Complex->Nucleus HRE_Binding Binding to Hypoxia Response Elements (HRE) Nucleus->HRE_Binding Angiogenesis Angiogenesis (VEGF) HRE_Binding->Angiogenesis Glycolysis Glycolysis (GLUT1) HRE_Binding->Glycolysis Metastasis Metastasis HRE_Binding->Metastasis Tumor_Growth Tumor Growth & Therapy Resistance Angiogenesis->Tumor_Growth Glycolysis->Tumor_Growth Metastasis->Tumor_Growth Manassantin Manassantin A Analogs (Tetrahydrofuran Core) Manassantin->HIF1a_Stabilization Inhibition

Caption: Inhibition of the HIF-1 pathway by tetrahydrofuran-containing compounds.

Quantitative Data on Anticancer Activity
CompoundCell LinesActivity (GI₅₀)TargetReference
FR901464Human Cancer CellsSingle-digit nMSpliceosome (SF3B1)[10][11]
Tetrahydrofuran analog of FR901464HCT-116, LS174T, A5493 orders of magnitude less potentSpliceosome (SF3B1)[10]
Manassantin A-Potent HIF-1 inhibitorHIF-1 Pathway[12]
Compound 11 (Brominated quinoline)C6, HeLa, HT2915.0 - 26.4 µMTopoisomerase I[13]
BrPt3 (Pt(IV) prodrug with 3-bromopyruvic acid)HCT116, A549/OXPMore potent than oxaliplatinDNA damage, Glycolysis[14]

Neuroprotective and Anti-inflammatory Potential

Marine organisms are a rich source of compounds with neuroprotective properties, which are often linked to their ability to mitigate oxidative stress and inflammation—key drivers of neurodegenerative diseases.[2][15] Brominated compounds, in particular, have been identified as having potential therapeutic value in this area.[15]

Mechanism of Action: Combating Neuroinflammation

The neuroprotective effects of marine-derived compounds are often multifaceted, targeting key pathways in neuroinflammation and cell death.[15][16] While direct studies on brominated tetrahydrofurans are emerging, the broader class of brominated marine compounds and furan derivatives provides a strong rationale for their potential.

  • Anti-inflammatory Effects: Furan and benzofuran derivatives have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[17][18] This is achieved by modulating signaling pathways like MAP kinase and suppressing the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] Similarly, simple brominated indoles have been shown to reduce the translocation of the pro-inflammatory transcription factor NF-κB.[19] It is plausible that brominated tetrahydrofurans exert neuroprotection through similar anti-inflammatory mechanisms.

  • Antioxidant and Anti-apoptotic Properties: Oxidative stress is a major contributor to neuronal damage.[2] Many marine compounds possess antioxidant capabilities, and some have been shown to prevent apoptosis (programmed cell death) by modulating the ratio of pro- and anti-apoptotic proteins.[16]

The neuroprotective profile of extracts from marine sponges of the Aplysina genus, which are rich in brominated compounds, is thought to be related to their anti-inflammatory properties.[15] This suggests that the bromine atom may play a key role in enhancing the biological activity of these natural products.

Conclusion and Future Directions

Brominated tetrahydrofuran compounds, born from the unique chemical ecology of the marine environment, represent a promising frontier in drug discovery. Their demonstrated ability to disrupt bacterial biofilms without direct toxicity offers a compelling strategy to combat antimicrobial resistance. In oncology, their capacity to target fundamental cellular machinery like the spliceosome and key survival pathways like HIF-1 provides novel avenues for therapeutic intervention. Furthermore, their potential to quell the neuroinflammatory processes underlying neurodegenerative diseases warrants significant further investigation.

Future research should focus on:

  • Total Synthesis and Analog Development: Efficient synthetic routes are needed to produce sufficient quantities of these compounds for extensive biological testing and to generate analogs with improved potency, selectivity, and drug-like properties.[1]

  • Target Deconvolution: Identifying the precise molecular targets for many of these compounds remains a critical step to fully understand their mechanism of action and to guide rational drug design.

  • In Vivo Efficacy: While in vitro data is promising, rigorous evaluation in preclinical animal models is necessary to validate their therapeutic potential for cancer, infectious diseases, and neurodegenerative disorders.

The structural complexity and potent bioactivity of brominated tetrahydrofurans underscore the immense value of marine natural products as a source of new medicines.[3] Continued exploration in this area is poised to deliver the next generation of innovative therapeutics.

References

  • Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella Enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639–6648. Available at: [Link]

  • Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. Available at: [Link]

  • Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. Available at: [Link]

  • Ren, D., et al. (2010). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters, 20(16), 4874–4877. Available at: [Link]

  • Yang, L., et al. (2011). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 2(2), 118–124. Available at: [Link]

  • Kim, J., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 111, 129739. Available at: [Link]

  • Costa, M., et al. (2023). Neuroprotective compounds from marine invertebrates. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed. Available at: [Link]

  • Mocan, A., et al. (2021). Marine Biocompounds for Neuroprotection—A Review. Marine Drugs, 19(9), 515. Available at: [Link]

  • D'yakonov, V. A., et al. (2018). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • Zunnan, M. (2023). Marine Compounds Neuroprotective Properties and the Effects on Neurodegenerative Diseases. Journal of Marine Biology & Oceanography, 12(2). Available at: [Link]

  • Moro, I., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(11), 676. Available at: [Link]

  • Veerabathiran, R., et al. (2023). Neuroprotective Compounds from Marine Microorganisms. ResearchGate. Available at: [Link]

  • Barbalace, M. C., et al. (2021). Benefits under the Sea: The Role of Marine Compounds in Neurodegenerative Disorders. Marine Drugs, 19(1), 36. Available at: [Link]

  • Vazirizadeh, A., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 52(43), 15488–15498. Available at: [Link]

  • Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 487-495. Available at: [Link]

  • Kim, Y., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7065–7076. Available at: [Link]

  • Bianchi, D. A., et al. (2007). Accessing tetrahydrofuran-based natural products by microbial Baeyer–Villiger biooxidation. Chemical Communications, (45), 4752-4754. Available at: [Link]

  • Luesch, H. Discovery of Bioactive Marine Natural Products. University of Florida, College of Pharmacy. Available at: [Link]

  • Kumar, C. S., et al. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 14(07), 164-175. Available at: [Link]

  • Frontiers Media. (2024). Bioactive Natural Products for Health: Isolation, Structural Elucidation, Biological Evaluation, Structure-activity Relationship, and Mechanism. Frontiers in Pharmacology. Available at: [Link]

  • V G, A., et al. (2025). Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. Molecules, 30(21), 5324. Available at: [Link]

  • Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthetic Routes to 3-(4-Bromophenyl)tetrahydrofuran

Executive Summary & Strategic Analysis The 3-aryltetrahydrofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in selective estrogen receptor modulators (SERMs), kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 3-aryltetrahydrofuran scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in selective estrogen receptor modulators (SERMs), kinase inhibitors, and monoamine transporter inhibitors. The specific derivative 3-(4-bromophenyl)tetrahydrofuran is of high value due to the 4-bromo handle, which enables downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide details the most robust, scalable synthetic route: The Reductive Cyclization Strategy . Unlike metal-catalyzed insertions which often require expensive ligands and suffer from regioselectivity issues, this route utilizes readily available aryl-succinic acid precursors to deliver the target with high regiochemical fidelity.

Route Comparison Table
FeatureRoute A: Diol Cyclodehydration (Recommended) Route B: Pd-Catalyzed Alkene InsertionRoute C: Ionic Hydrogenation of Furans
Starting Material 2-(4-Bromophenyl)succinic acid4-Bromophenyl bromide + Allyl alcohol3-(4-Bromophenyl)furan
Scalability High (kg scale feasible)Low to MediumLow (Precursor availability)
Regioselectivity >99% (Defined by precursor)Variable (Ligand dependent)High
Cost Efficiency HighLow (Pd catalysts required)Medium
Key Risk Over-reduction (Debromination)Isomer formationIncomplete reduction

Detailed Synthetic Protocol

Phase 1: Chemoselective Reduction

Objective: Convert 2-(4-bromophenyl)succinic acid to 2-(4-bromophenyl)butane-1,4-diol without debrominating the aryl ring.

Rationale: While Lithium Aluminum Hydride (LiAlH


) is the standard for acid reduction, it poses a risk of debromination on aryl rings at elevated temperatures. Borane-THF (BH

·THF)
is selected here as the superior reagent due to its high chemoselectivity for carboxylic acids in the presence of aryl halides.
Materials
  • Precursor: 2-(4-Bromophenyl)succinic acid [CAS: 26580-96-3] (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH

    
    ·THF), 1.0 M solution (3.0 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 2-(4-bromophenyl)succinic acid (10.0 g, 36.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the BH

    
    ·THF solution (110 mL, 110 mmol) to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature < 5 °C. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (50% EtOAc/Hexanes). The diacid spot (

    
    ) should disappear, replaced by the diol (
    
    
    
    ).
  • Quench: Cool back to 0 °C. Carefully add Methanol (50 mL) dropwise to destroy excess borane (vigorous bubbling). Stir for 30 minutes.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in MeOH (50 mL) and concentrate again (repeat 2x) to remove trimethyl borate.

  • Isolation: The resulting viscous oil is 2-(4-bromophenyl)butane-1,4-diol . Yield is typically quantitative (>95%). Proceed directly to Phase 2 without extensive purification.

Phase 2: Acid-Catalyzed Cyclodehydration

Objective: Intramolecular etherification to form the tetrahydrofuran ring.

Rationale:


-Toluenesulfonic acid (

-TsOH) is used with a Dean-Stark trap. This thermodynamically drives the reaction by physically removing water, preventing the reversible ring-opening.
Materials
  • Substrate: Crude 2-(4-bromophenyl)butane-1,4-diol (from Phase 1)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH·H
    
    
    O) (0.1 equiv)
  • Solvent: Toluene (Reagent Grade)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Loading: Dissolve the crude diol (approx. 9.0 g) in Toluene (150 mL). Add

    
    -TsOH·H
    
    
    
    O (0.7 g, 3.6 mmol).
  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130 °C). Water will azeotrope into the trap.

  • Completion: Monitor until water collection ceases (approx. 2–4 hours). TLC should show conversion of the polar diol to the non-polar ether (

    
     in 20% EtOAc/Hexanes).
    
  • Workup: Cool to RT. Wash the organic phase with sat. NaHCO

    
     (2 x 50 mL) to remove acid catalyst, followed by Brine (50 mL).
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    
  • Product: 3-(4-Bromophenyl)tetrahydrofuran is obtained as a clear, colorless oil.

Analytical Validation

ParameterSpecification / Observation
Appearance Colorless to pale yellow oil
Yield (Overall) 75% – 85% (2 steps)

H NMR (400 MHz, CDCl

)

7.42 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 4.10 (t, 1H), 3.95 (m, 2H), 3.78 (t, 1H), 3.40 (m, 1H), 2.35 (m, 1H), 1.95 (m, 1H).
MS (EI/ESI) m/z 226/228 [M+] (1:1 isotopic ratio characteristic of Br).
TLC (

)
~0.65 (20% EtOAc/Hexanes)

Visual Workflow & Logic (Graphviz)

SyntheticPathway cluster_logic Critical Control Points Start 4-Bromophenylsuccinic Acid (Starting Material) Step1 REDUCTION Reagent: BH3-THF Temp: 0°C to RT Start->Step1 Chemoselective Reduction Inter Intermediate: 2-(4-Bromophenyl)butane-1,4-diol Step1->Inter Yield: >95% Check1 Check: Is Borane Quenched? Step1->Check1 Step2 CYCLODEHYDRATION Reagent: p-TsOH / Toluene Condition: Reflux (Dean-Stark) Inter->Step2 Ring Closure (-H2O) Product Target: 3-(4-Bromophenyl)tetrahydrofuran Step2->Product Yield: ~80% Check2 Check: Water Removal Complete? Step2->Check2

Caption: Synthetic logic flow from succinic acid precursor to final THF scaffold, highlighting critical reaction stages.

Troubleshooting & Critical Control Points

Debromination Risk
  • Observation: Appearance of 3-phenyltetrahydrofuran (mass 148) in MS.

  • Cause: Reaction temperature too high during reduction or use of unmoderated LiAlH

    
    .
    
  • Corrective Action: Strictly maintain temperature < 5 °C during hydride addition. Switch to BH

    
    ·THF if LiAlH
    
    
    
    fails.
Incomplete Cyclization
  • Observation: Persistence of hydroxyl peak in IR (~3400 cm

    
    ) or polar spot on TLC.
    
  • Cause: Inefficient water removal.

  • Corrective Action: Ensure Dean-Stark trap is functioning or add molecular sieves (4Å) to the reaction mixture.

Polymerization
  • Observation: Formation of gummy, insoluble residue.

  • Cause: Acid concentration too high causing intermolecular etherification (polymerization) rather than intramolecular cyclization.

  • Corrective Action: Dilute the reaction (0.05 M concentration) to favor intramolecular kinetics (High Dilution Principle).

References

  • Wolfe, J. P.; Rossi, M. A. (2004).[1] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes". Journal of the American Chemical Society, 126(6), 1620–1621. [Link][1]

  • Brown, H. C.; Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions". Tetrahedron, 35(5), 567–607. (Foundational text on chemoselective Borane reductions). [Link]

  • PubChem Compound Summary. (2023). "3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid".[2] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1955). "Tetrahydrofuran".[1][3][4][5][6][7] Org.[3][5][8][9] Synth. Coll. Vol. 2, p.571. (Classic methodology for THF ring formation). [Link]

Sources

Application

Technical Application Note: Strategic Utilization of 3-(4-Bromophenyl)tetrahydrofuran in Pharmaceutical Synthesis

The following Technical Application Note is designed for research scientists and medicinal chemists involved in early-to-mid-stage drug discovery. It prioritizes practical, high-yield protocols and strategic scaffold uti...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for research scientists and medicinal chemists involved in early-to-mid-stage drug discovery. It prioritizes practical, high-yield protocols and strategic scaffold utilization.

Executive Summary

3-(4-Bromophenyl)tetrahydrofuran is a high-value "privileged scaffold" intermediate. Unlike its more common 2-substituted isomer, the 3-substituted tetrahydrofuran (THF) motif offers a unique vector for displaying pharmacophores in a non-planar, sp³-rich orientation. This structural distinction is critical for escaping "flatland" in drug design, improving solubility (LogS), and tuning metabolic stability.

This guide details the robust synthesis of this core from commodity precursors and outlines three divergent protocols for its functionalization: Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Lithium-Halogen exchange .

Structural Significance & Medicinal Chemistry Utility[1]

The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success. The 3-aryl-THF moiety serves as a bioisostere for:

  • Cyclopentanes: Introducing an oxygen atom lowers LogP (lipophilicity) while maintaining ring pucker and geometry.

  • Phenyl Rings: Acting as a saturated mimic that disrupts π-stacking interactions, potentially improving solubility.

Isomer Distinction

It is vital to distinguish the 3-isomer from the 2-isomer:

  • 2-(4-Bromophenyl)THF: Benzylic C-H bond is susceptible to oxidative metabolism (CYP450).

  • 3-(4-Bromophenyl)THF: The aryl group is attached to a non-benzylic ether position, offering a distinct metabolic profile and a different vector for substituent projection (approx. 109.5° bond angle relative to the ring plane).

Protocol A: Robust Synthesis of the Core Scaffold

Note: While academic routes (e.g., Redox-Relay Heck) exist, the following "Succinic Acid Route" is selected for its scalability and reproducibility in a standard process lab.

Reaction Scheme Logic

The synthesis relies on the reduction of a substituted succinic acid precursor followed by dehydrative cyclization. This ensures the aryl group is positioned at the


-carbon (position 3) rather than the 

-carbon (position 2).

SynthesisRoute Start 4-Bromophenylsuccinic Acid (Starting Material) Step1 Reduction (LiAlH4 or BH3·THF) Start->Step1 Inter 2-(4-Bromophenyl)butane-1,4-diol (Intermediate) Step1->Inter Yield: ~85% Step2 Cyclodehydration (p-TsOH, Toluene, Reflux) Inter->Step2 Product 3-(4-Bromophenyl)tetrahydrofuran (Target Scaffold) Step2->Product Yield: ~92%

Figure 1: Two-step synthesis of 3-(4-Bromophenyl)tetrahydrofuran ensuring regiochemical fidelity.

Step-by-Step Procedure

Step 1: Reduction to Diol

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Charge: Add LiAlH₄ (1.0 M in THF, 2.5 equiv) via cannula. Cool to 0°C.

  • Addition: Dissolve 4-bromophenylsuccinic acid (10.0 g, 1.0 equiv) in anhydrous THF (100 mL). Add dropwise to the LiAlH₄ suspension over 45 mins. Caution: Exothermic, H₂ evolution.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of acid.

  • Quench: Cool to 0°C. Perform Fieser quench (add

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Workup: Filter the white precipitate through Celite. Concentrate the filtrate to yield the crude 2-(4-bromophenyl)butane-1,4-diol as a viscous oil.

Step 2: Cyclodehydration

  • Setup: 250 mL RBF with a Dean-Stark trap and condenser.

  • Charge: Dissolve the crude diol in Toluene (10 vol). Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv).

  • Reaction: Reflux (110°C) with vigorous stirring. Water will collect in the Dean-Stark trap. Continue until water evolution ceases (~2-3 hours).

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

  • Purification: Vacuum distillation (bp ~140-145°C @ 2 mmHg) or Flash Chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: >80% over two steps.

    • QC Check: ¹H NMR should show characteristic THF multiplets at

      
       3.8-4.2 ppm (ether protons) and 
      
      
      
      1.9-2.4 ppm (methylene protons).

Divergent Functionalization Protocols

The aryl bromide handle allows this scaffold to serve as a "hub" for library generation.

Functionalization Core 3-(4-Bromophenyl)tetrahydrofuran (The Hub) Suzuki Suzuki-Miyaura (Pd-Catalyzed) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl + Ar-B(OH)2 Amine Aryl Amines (GPCR Ligands) Buchwald->Amine + HNR2 Aldehyde Benzaldehydes/Boronic Acids (Building Blocks) Lithiation->Aldehyde + DMF or B(OiPr)3

Figure 2: Divergent synthesis strategy for library generation.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of biaryl inhibitors (e.g., kinase inhibitors).

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for robustness against air/moisture compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 M aq, 3 equiv).

  • Solvent: 1,4-Dioxane .

Procedure:

  • Combine scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd catalyst in a microwave vial.

  • Add Dioxane (10 vol) and K₂CO₃ solution.

  • Degas by bubbling

    
     for 5 mins. Cap the vial.
    
  • Heat to 90°C for 4 hours (or 120°C for 30 mins in microwave).

  • Dilute with EtOAc, wash with water, and purify via silica gel.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Application: Introduction of solubilizing amine tails or active site interacting groups.

Reagents:

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos (4 mol%). XPhos is superior for electron-neutral aryl bromides.

  • Base: NaOtBu (1.5 equiv) - Strong base required for this cycle.

  • Solvent: Toluene (anhydrous).

Procedure:

  • In a glovebox or under strict Argon, combine scaffold, amine (1.2 equiv), Pd precursor, Ligand, and Base.

  • Add Toluene (10 vol). Seal tube.

  • Heat to 100°C overnight.

  • Filter through a silica plug to remove Pd residues before HPLC purification.

Protocol D: Lithiation & Electrophile Trapping

Application: Converting the bromide to a Boronic Acid (for reverse Suzuki) or Aldehyde.

Procedure:

  • Dissolve scaffold in anhydrous THF ; cool to -78°C .

  • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Add Electrophile:

    • For Aldehyde : Add dry DMF (2 equiv).

    • For Boronic Acid : Add Triisopropyl borate (1.5 equiv).

  • Warm to RT and quench with dilute HCl (for aldehyde) or saturated NH₄Cl (for boronate).

Quantitative Data Summary

Parameter3-(4-Bromophenyl)THF (Target)2-(4-Bromophenyl)THF (Isomer)Phenyl Analogue (Biphenyl)
ClogP ~3.2~3.2~4.5
Fsp³ Fraction 0.400.400.00
Metabolic Liability Low (Ether

-CH)
High (Benzylic ether

-CH)
Low
Solubility (est.) ModerateModerateLow
Vector Angle ~109° (Kinked)~109° (Linear extension)180° (Planar)

Table 1: Comparison of physicochemical properties highlighting the advantages of the THF scaffold over planar aromatics.

References

  • Redox-Relay Heck Chemistry (Academic Context)

    • Sigman, M. S., et al. "Palladium-Catalyzed Redox-Relay Heck Arylation of Alkenyl Alcohols." J. Am. Chem. Soc.2011 , 133, 9692. Link

  • General THF Synthesis (Industrial Context)

    • Hunter, S. E., et al.[1] "Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration."[1] J. Org.[1] Chem.2006 , 71, 1229. Link

  • Suzuki Coupling Optimization

    • Miyaura, N., Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27. Link

  • Scaffold Bioisosteres in Drug Design

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529. Link

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and engineering controls (fume hoods) are mandatory. Consult local safety regulations before execution.

Sources

Method

Definitive Identification of 3-(4-Bromophenyl)tetrahydrofuran using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust protocol for the unambiguous identification of 3-(4-Bromophenyl)tetra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the unambiguous identification of 3-(4-Bromophenyl)tetrahydrofuran, a compound of interest in synthetic chemistry and potentially as an impurity in pharmaceutical manufacturing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers an exceptionally reliable method for both separation and structural elucidation of volatile and semi-volatile compounds.[1] The methodology detailed herein leverages the high separation efficiency of capillary gas chromatography and the definitive structural information provided by electron ionization mass spectrometry. We will explain the rationale behind key experimental parameters, from sample preparation to data interpretation, ensuring a self-validating and reproducible workflow.

Introduction: The Analytical Challenge

3-(4-Bromophenyl)tetrahydrofuran is a heterocyclic aromatic compound. Its analysis is critical in various contexts, such as monitoring the purity of synthetic batches or identifying potential degradants in drug formulations. The structural similarity to other synthetic intermediates necessitates a highly selective and specific analytical technique.

GC-MS is the gold standard for this application due to its dual-stage analysis. The gas chromatograph first separates the target analyte from a complex matrix based on its volatility and interaction with the stationary phase.[1] Subsequently, the mass spectrometer fragments the isolated molecule into a predictable pattern of ions, which serves as a molecular fingerprint, allowing for its definitive identification. This protocol is designed to provide a clear and logical pathway for any researcher aiming to identify this specific compound with high confidence.

Experimental Workflow and Rationale

The entire analytical process, from sample handling to final confirmation, is designed to be systematic and to minimize ambiguity. The following workflow provides a high-level overview of the critical stages.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Weighing & Dissolution B Dilution to Working Concentration (~10 µg/mL) A->B C Filtration/Centrifugation (If Particulates Present) B->C D Transfer to Autosampler Vial C->D E Injection into GC D->E F Chromatographic Separation (Capillary Column) E->F G Elution and Transfer to MS F->G H Electron Ionization (70 eV) G->H I Mass Filtering (Quadrupole) H->I J Detection I->J K Extract Total Ion Chromatogram (TIC) J->K L Identify Peak at Expected Retention Time K->L M Analyze Mass Spectrum L->M N Confirm Molecular Ion (M/M+2) & Key Fragments M->N O NIST Library Search & Match N->O P Confirm Identification O->P

Diagram 1: High-level workflow for GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • Reference Standard: Certified reference material of 3-(4-Bromophenyl)tetrahydrofuran.

  • Solvent: High-purity, GC-MS grade dichloromethane or ethyl acetate. The choice of solvent is critical; volatile organic solvents are recommended, while water, strong acids, and bases should be avoided.[1][2]

  • Apparatus:

    • Calibrated analytical balance.

    • Volumetric flasks (Class A).

    • Micropipettes.

    • Syringe filters (0.45 µm PTFE, if needed).

    • 2 mL glass autosampler vials with PTFE-lined septa.[2]

Sample Preparation Protocol

The goal of sample preparation is to create a clean, dilute solution suitable for injection, avoiding contamination of the GC inlet and column.[2]

  • Stock Solution: Accurately weigh ~10 mg of the 3-(4-Bromophenyl)tetrahydrofuran reference standard and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to achieve a final working concentration of approximately 10 µg/mL. This concentration is optimal for achieving a good signal-to-noise ratio with a standard 1 µL splitless injection.[2]

  • Sample Cleanup (if necessary): If the sample contains visible particles, it must be centrifuged or filtered through a 0.45 µm syringe filter to prevent blockage of the injection syringe and contamination of the GC system.[2]

  • Final Transfer: Transfer the final working solution into a labeled 2 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters were developed for a standard single quadrupole GC-MS system and provide an excellent starting point for method development. A non-polar or mid-polar capillary column is recommended for analyzing halogenated compounds.[3]

Table 1: Gas Chromatography (GC) Parameters

Parameter Value/Setting Rationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film A robust, general-purpose column providing excellent resolution for a wide range of semi-volatile compounds.
Carrier Gas Helium (99.999% purity) Inert carrier gas, standard for GC-MS applications.[4]
Flow Rate 1.2 mL/min (Constant Flow Mode) Ensures consistent retention times and optimal separation efficiency.
Injection Volume 1 µL Standard volume for trace analysis.
Injector Temperature 280 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level detection.[2]

| Oven Program | Initial 100°C, hold 2 min; ramp 15°C/min to 280°C, hold 5 min | The temperature program is designed to separate the analyte from solvent and other potential impurities efficiently. |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Value/Setting Rationale
Ionization Mode Electron Ionization (EI) The standard ionization technique that produces reproducible fragmentation patterns for library matching.[5]
Electron Energy 70 eV Universal standard for EI, ensuring that generated spectra are comparable to the NIST reference library.[4][5]
Ion Source Temp. 230 °C Optimizes ion formation and minimizes contamination.[4]
Quadrupole Temp. 150 °C Ensures stable ion transmission.
Transfer Line Temp. 280 °C Prevents condensation of the analyte as it transfers from the GC to the MS.
Mass Scan Range m/z 40 - 400 A wide enough range to capture low-mass fragments, the molecular ion, and the isotopic pattern.

| Acquisition Mode | Full Scan | Collects all fragment ion data, which is essential for structural elucidation and library searching.[5] |

Data Analysis and Structural Confirmation

Retention Time

Under the conditions specified in Table 1, 3-(4-Bromophenyl)tetrahydrofuran will elute at a characteristic retention time. This serves as the first point of identification.

Mass Spectrum Interpretation

The mass spectrum provides the definitive evidence for the compound's identity. The molecular formula is C₁₀H₁₁BrO, with a monoisotopic mass of approximately 226.00 Da.

  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed for any fragment containing a bromine atom.[6] Therefore, you must look for two peaks of nearly equal intensity at m/z 226 and m/z 228 . This M/M+2 pattern is a hallmark of a monobrominated compound and provides extremely high confidence in the elemental composition.[7]

  • Key Fragmentation Pattern: Electron ionization at 70 eV imparts significant energy, causing the molecular ion to fragment in a predictable manner. The key fragmentation pathways for 3-(4-Bromophenyl)tetrahydrofuran are:

    • Formation of the Bromobenzoyl Cation: Cleavage within the tetrahydrofuran ring can lead to the formation of a stable bromobenzoyl-like cation or related structures.

    • Loss of the Tetrahydrofuran Moiety: Cleavage of the bond between the phenyl ring and the tetrahydrofuran ring can result in the highly characteristic bromophenyl cation at m/z 155 and 157 .[8] This is often a prominent peak in the spectrum.

    • Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring itself can undergo fragmentation. The base peak for unsubstituted tetrahydrofuran is m/z 42.[9] Fragments related to the aliphatic portion of the molecule may be observed at lower mass-to-charge ratios.

    • Loss of Bromine: A peak corresponding to the loss of the bromine radical ([M-Br]⁺) may be observed at m/z 147 .

Library Confirmation

The final step in the identification process is to compare the experimentally obtained mass spectrum with an established spectral library. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the most authoritative and widely used resource for this purpose.[10][11][12] A high match factor (>850-900) between the acquired spectrum and the library spectrum for 3-(4-Bromophenyl)tetrahydrofuran provides definitive confirmation. The NIST library and its associated search tools are invaluable for identifying novel or unknown compounds.[13][14]

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and reproducible method for the identification of 3-(4-Bromophenyl)tetrahydrofuran. By carefully controlling the sample preparation, chromatographic separation, and mass spectrometric conditions, researchers can achieve unambiguous structural confirmation. The key to this analysis lies in recognizing the characteristic M/M+2 isotopic pattern of the molecular ion and identifying the key fragment ions, which, when combined with retention time data and a library search, form a self-validating system for compound identification.

References

  • Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Data Center - NIST (June 28, 2020). National Institute of Standards and Technology. [Link]

  • Mass Spectrometry Data Center - NIST (April 01, 2021). National Institute of Standards and Technology. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell. [Link]

  • NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. PubMed. [Link]

  • NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. ResearchGate. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International. [Link]

  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Taylor & Francis. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. E-Journal of Chemistry. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Semantic Scholar. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid. PubChem. [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry. [Link]

  • 3-(4-bromophenyl)tetrahydrofuran-3-carbonitrile. Alchem Pharmtech. [Link]

  • Tetrahydrofuran. NIST WebBook. [Link]

  • 3-(4-bromophenyl)tetrahydro-2h-pyran-3-ol. PubChemLite. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • GC/MS solutions for environmental and food testing. Agilent. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one. PMC. [Link]

  • Method 524.4: Measurement of Purgeable Organic Compounds in Water by Gas Chromatography/Mass Spectrometry Using Nitrogen Purge G. Shimadzu. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

Sources

Application

Application Note: Precision Stereocontrol in 2,5-Disubstituted Tetrahydrofuran Synthesis

This Application Note is structured for researchers in medicinal chemistry and process development, focusing on the stereocontrolled synthesis of 2,5-disubstituted tetrahydrofurans (THFs). This scaffold is a privileged p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers in medicinal chemistry and process development, focusing on the stereocontrolled synthesis of 2,5-disubstituted tetrahydrofurans (THFs). This scaffold is a privileged pharmacophore found in polyether antibiotics (e.g., Monensin), acetogenins, and marine macrolides (e.g., Eribulin).

Executive Summary

The stereoselective construction of 2,5-disubstituted tetrahydrofurans remains a critical challenge in complex molecule synthesis. While thermodynamic equilibration often favors the trans-isomer, accessing the cis-isomer or kinetically controlled products requires specific mechanistic interventions. This guide details two complementary protocols:

  • Ionic/Lewis Acid Control: Utilizing the Woerpel "Inside Attack" Model for high cis-selectivity via nucleophilic substitution of oxocarbenium ions.

  • Radical/HAT Control: Utilizing Cobalt-Catalyzed Hydrogen Atom Transfer (HAT) for the cyclization of unactivated alkenols, offering a mild, functional-group-tolerant alternative.

Part 1: Mechanistic Grounding & Rationale

The Woerpel "Inside Attack" Model (Ionic Pathway)

Unlike six-membered rings which adhere to chair-like transition states (Furhop-model), five-membered oxocarbenium ions adopt an envelope conformation .

  • Conformational Preference: The ring substituent (at C5) preferentially adopts a pseudo-equatorial position to minimize steric strain.

  • Stereoelectronic Control: Nucleophiles do not attack from the sterically open face (as intuition might suggest). Instead, they attack from the "inside" face of the envelope.

  • Why? Inside attack permits a staggered transition state, whereas "outside" attack forces an eclipsing interaction between the forming bond and the adjacent ring bonds.

  • Outcome: For a C5-substituted oxocarbenium ion, inside attack typically yields the 2,5-cis isomer when using small nucleophiles (e.g., allyltrimethylsilane).

Cobalt-Catalyzed Radical-Polar Crossover (Radical Pathway)

This method bypasses the need for pre-functionalized electrophiles (like acetals).

  • Mechanism: A Co(Salen) or Co(acac)₂ catalyst generates a Co(III)-H species via reaction with a silane.

  • HAT Step: The Co-H transfers a hydrogen atom to the alkene, generating a carbon-centered radical (Markovnikov selectivity).[1]

  • Crossover: The radical is rapidly oxidized to a cation (or captured by Co and then displaced), followed by intramolecular nucleophilic attack by the pendant alcohol.

  • Selectivity: Stereocontrol is dictated by the folding of the radical intermediate and the bulk of the silane/ligand environment, often favoring the thermodynamic 2,5-trans product or tunable diastereomers based on catalyst chirality.

Part 2: Visualization of Pathways

THF_Synthesis_Pathways Start_Ionic Precursor: 2-Acetoxy-5-Substituted THF Oxocarbenium Oxocarbenium Ion (Envelope Conformation) Start_Ionic->Oxocarbenium BF3.OEt2 (-78°C) Inside_Attack Nucleophilic Attack (Inside Face) Oxocarbenium->Inside_Attack Stereoelectronic Control Product_Cis Product: 2,5-cis-THF Inside_Attack->Product_Cis Kinetic Product Start_Radical Precursor: gamma-Hydroxy Alkene Radical_Int Carbon Radical (Markovnikov) Start_Radical->Radical_Int Co-Cat / Silane HAT Co_H Co(III)-H Species Co_H->Radical_Int H-Transfer Cation_Int Cationic Intermediate (Polar Crossover) Radical_Int->Cation_Int -1e- oxidation Product_Trans Product: 2,5-trans-THF Cation_Int->Product_Trans Cyclization

Figure 1: Comparative mechanistic flow for Ionic (Woerpel) vs. Radical (HAT) synthesis of THFs.

Part 3: Experimental Protocols

Protocol A: Stereoselective C-Allylation via Oxocarbenium Ions

Target: cis-2,5-Disubstituted Tetrahydrofurans. Mechanism: Lewis-Acid Mediated Nucleophilic Substitution (Woerpel Model).

Reagents & Equipment[2]
  • Substrate: 5-substituted-2-acetoxytetrahydrofuran (prepared via reduction of the corresponding lactone and subsequent acetylation).

  • Nucleophile: Allyltrimethylsilane (AllylTMS).

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃[3]·OEt₂).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Apparatus: Flame-dried round-bottom flask, N₂/Ar atmosphere, cryocooler (-78°C).

Step-by-Step Procedure
  • Preparation: Dissolve the acetoxy-THF substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Nucleophile Addition: Add AllylTMS (3.0 equiv) via syringe.

  • Cooling: Cool the reaction mixture to -78°C . Critical: Temperature control is essential to maintain the conformational stability of the oxocarbenium intermediate.

  • Activation: Dropwise add BF₃·OEt₂ (1.1 equiv) over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (quench a small aliquot with sat. NaHCO₃).[4]

  • Quench: Pour the cold reaction mixture vigorously into saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the cis-2,5 isomer.

Protocol B: Cobalt-Catalyzed Intramolecular Hydroalkoxylation

Target: trans-2,5-Disubstituted Tetrahydrofurans (or tunable based on ligand). Mechanism: Metal-Hydride Hydrogen Atom Transfer (MHAT).[1][5]

Reagents & Equipment[2]
  • Substrate:

    
    -hydroxy terminal alkene (unactivated).
    
  • Catalyst: Co(acac)₂ (5 mol%) or Co(salen) complex.

  • Reductant/H-Source: Phenylsilane (PhSiH₃) (2.0 equiv).

  • Oxidant/Additive: tert-Butyl hydroperoxide (TBHP) or O₂ (balloon) is often used in Mukaiyama-type hydration, but for pure HAT-cyclization, an N-fluoropyridinium salt or simple aerobic activation can be used depending on the specific Co-cycle.

    • Modern Variation (Shenvi conditions): Co(salen) (5 mol%), PhSiH₃ (1.2 equiv), 0.5 equiv TBHP (as initiator), Isopropanol/DCM solvent mix.

  • Solvent: DCM or Isopropanol.

Step-by-Step Procedure
  • Setup: In a clean vial equipped with a stir bar, dissolve the alkenol substrate (1.0 equiv) in DCM (0.2 M).

  • Catalyst Loading: Add Co(salen) catalyst (5 mol%).

  • Silane Addition: Add PhSiH₃ (1.2 equiv) via syringe.

  • Initiation: Add TBHP (decane solution, 10 mol%) to initiate the Co(II)/Co(III) cycle.

  • Reaction: Stir at ambient temperature (23°C) under air (or O₂ balloon if using Mukaiyama conditions) for 4–12 hours.

    • Note: The reaction color typically transitions from dark brown/red to green/brown.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove Co), then sat. NaHCO₃.

  • Purification: Silica gel chromatography.

Expected Outcome: Formation of the THF ring with preference for the thermodynamically stable trans-isomer (typically >4:1 dr), though ligand modification can alter this.

Part 4: Data Summary & Troubleshooting

ParameterProtocol A (Woerpel/Ionic)Protocol B (Co-HAT/Radical)
Primary Selectivity cis-2,5 (Kinetic/Stereoelectronic)trans-2,5 (Thermodynamic/Steric)
Substrate Req. Pre-formed Acetal/LactoneUnactivated Alkenol
Conditions Cryogenic (-78°C), Moisture SensitiveAmbient Temp, Tolerates Air/Moisture
Key Limitation Requires functionalized precursorSilane byproduct removal
Scale-up Excellent (Standard batch)Excellent (Avoids toxic Hg/Sn)
Troubleshooting Guide
  • Protocol A (Low Selectivity): If the cis/trans ratio is poor, ensure the reaction temperature did not spike during BF₃ addition. Higher temperatures allow the oxocarbenium ion to equilibrate or react via a "exploded" transition state.

  • Protocol B (No Reaction): If starting material remains, the Co-catalyst may have deactivated. Add a fresh portion of initiator (TBHP) or catalyst. Ensure the silane quality (check for hydrolysis).

References

  • Bear, T. J., Shaw, J. T., & Woerpel, K. A. (2002). "Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the 'inside attack' model for reactions of five-membered ring oxocarbenium ions." Journal of Organic Chemistry. Link

  • Smith, D. M., & Woerpel, K. A. (2004).[6] "Using stereoelectronic effects to explain selective reactions of 4-substituted five-membered ring oxocarbenium ions." Organic Letters. Link

  • Crossley, S. W., Obradors, C., & Shenvi, R. A. (2014). "Manganese-, Iron-, and Cobalt-Catalyzed Radical Hydrofunctionalizations of Olefins." Chemical Reviews. Link

  • Shigehisa, H., et al. (2013). "Cobalt-Catalyzed Hydroalkoxylation of Unactivated Olefins." Journal of the American Chemical Society. Link

  • Evans, P. A., & Cui, J. (2010). "Stereoselective synthesis of 2,5-disubstituted tetrahydrofurans." Organic Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 3-aryltetrahydrofurans

Status: Operational Current Time: 2026-02-18 Subject: Troubleshooting Side Product Formation in 3-Aryl-THF Scaffolds Support Tier: Level 3 (Senior Application Scientist) Introduction The 3-aryltetrahydrofuran (3-aryl-THF...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-02-18 Subject: Troubleshooting Side Product Formation in 3-Aryl-THF Scaffolds Support Tier: Level 3 (Senior Application Scientist)

Introduction

The 3-aryltetrahydrofuran (3-aryl-THF) scaffold is a privileged structure in medicinal chemistry, serving as the core for lignan natural products (e.g., paulownin, podophyllotoxin) and serotonin uptake inhibitors. Synthesizing this core often involves a battle against thermodynamic sinks. Whether you are employing radical oxidative cyclizations (Mn(OAc)₃) , acid-catalyzed Prins reactions , or metal-catalyzed cross-couplings , specific side products are predictable based on the mechanistic manifold.

This guide addresses the three most common "failure modes" reported by our user base:

  • Unwanted Unsaturation (Dihydrofurans) in radical pathways.

  • Ring Size Expansion (Tetrahydropyrans) in cationic pathways.

  • Stereochemical Scrambling (Cis/Trans leakage) in substituted systems.

Ticket #001: Radical Manifold – The Dihydrofuran Leak

Context: Users employing Manganese(III) acetate [Mn(OAc)₃] mediated oxidative free-radical cyclization of 1,3-dicarbonyls with styrenes or cinnamates.

Symptom:

"I am attempting to synthesize a substituted 3-aryl-THF using Mn(OAc)₃ and a styrene derivative. Instead of the saturated THF ring, I am isolating significant amounts of the dihydrofuran (unsaturated) side product, and yields of the target are low."

Root Cause Analysis: The reaction proceeds via a carbon-centered radical. The critical bifurcation point occurs after the initial radical addition to the alkene. The intermediate radical (typically benzylic in 3-aryl synthesis) has two fates:

  • Path A (Desired): Ligand transfer oxidation (LTO) or cyclization to form the saturated THF.

  • Path B (Side Product): Further oxidation to a carbocation followed by

    
    -proton elimination, resulting in a dihydrofuran. This is often driven by the stability of the conjugated system.
    
Mechanistic Flow (Visualization)

Radical_Pathway Start Alkene + 1,3-Dicarbonyl (Mn(OAc)3) Radical α-Carbon Radical Intermediate Start->Radical Oxidation Cyclized_Rad Cyclized Radical (Benzylic) Radical->Cyclized_Rad Addition Cation Carbocation Intermediate Cyclized_Rad->Cation Over-Oxidation (Excess Mn3+) Target 3-Aryl-Tetrahydrofuran (TARGET) Cyclized_Rad->Target H-Abstraction (Solvent/Additives) SideProd Dihydrofuran (SIDE PRODUCT) Cation->SideProd β-Elimination

Caption: Bifurcation in Mn(III) mediated cyclization. Path "Over-Oxidation" leads to the unsaturated dihydrofuran side product.

Troubleshooting & Remediation
VariableRecommendationTechnical Rationale
Oxidant Stoichiometry Strict 2.0 equiv. Excess Mn(OAc)₃ (>2.2 eq) promotes the second oxidation step (Cation formation), driving elimination to dihydrofuran.
Solvent System AcOH + Ethanol Pure AcOH favors ionic elimination. Adding a H-donor co-solvent (EtOH or Isopropanol) can facilitate H-abstraction to trap the radical as the saturated THF.
Temperature Lower (40-60°C) High temperatures favor the entropic elimination pathway. Run as cool as possible while maintaining radical initiation.

Ticket #002: Cationic Manifold – The Prins Selectivity Issue

Context: Synthesis of 3-aryl-THFs via acid-catalyzed condensation of aldehydes with homoallylic alcohols (Prins Cyclization) or formal [3+2] cycloadditions.

Symptom:

"I am using a Lewis Acid to cyclize a homoallylic alcohol with benzaldehyde. I see a mixture of the desired 5-membered ring (THF) and a 6-membered ring (Tetrahydropyran/THP )."

Root Cause Analysis: This is a classic 5-exo-trig vs. 6-endo-trig competition. The oxocarbenium ion intermediate can be attacked by the alkene at two positions.

  • 3-Aryl Specificity: If the alkene bears an aryl group (e.g., a styrene derivative), the attack will favor the position that generates the most stable carbocation (benzylic). This often overrides standard Baldwin's rules, leading to regio-scrambling.

Mechanistic Flow (Visualization)

Prins_Selectivity Start Aldehyde + Homoallylic Alcohol Oxo Oxocarbenium Ion Intermediate Start->Oxo Lewis Acid THF 3-Aryl-THF (5-exo cyclization) Oxo->THF Kinetic Control (Low Temp) THP 4-Aryl-THP (6-endo cyclization) Oxo->THP Thermodynamic Control (High Temp/Strong Acid)

Caption: The Prins manifold. The stability of the benzylic cation in styrenyl substrates dictates the ring size.

Troubleshooting & Remediation
  • Lewis Acid Switch:

    • Try: Indium(III) Triflate [In(OTf)₃] or Iron(III) halides. These milder Lewis acids often improve selectivity for the kinetic (THF) product over the thermodynamic (THP) product compared to BF₃·OEt₂.

  • The "Silyl-Prins" Modification:

    • Use a vinylsilane instead of a simple alkene.[1][2] The "beta-silicon effect" stabilizes the developing cation at a specific carbon, forcing the cyclization to occur at the desired position (regio-locking).

    • Ref: Using a

      
      -vinylsilane typically yields the 2,3-cis-THF with high fidelity.
      

Ticket #003: Stereochemical Inversion (Epimerization)

Context: Synthesis of lignan precursors (3,4-disubstituted THFs).

Symptom:

"I synthesized the 3-aryl-4-carboxy-THF, but the substituents are cis when I need trans. The NMR coupling constants (


) confirm the wrong diastereomer."

Root Cause Analysis:

  • Thermodynamics: In 3,4-disubstituted THFs, the trans isomer is generally thermodynamically favored (less steric clash). However, many cyclization mechanisms (like the Mn(OAc)₃ radical route) are kinetically controlled and may deliver the cis product initially.

  • Benzylic Acidity: The proton at the 3-position (benzylic) is relatively acidic. Workup with strong base or chromatography on basic alumina can cause epimerization.

Solution:

  • If you want Trans: Treat the crude cis-product with a base (e.g., DBU or NaOMe in MeOH) to equilibrate to the thermodynamic trans-isomer.

  • If you want Cis: Avoid basic workups. Use silica gel buffered with 1% Et₃N (to prevent acid-catalyzed ring opening) but avoid prolonged exposure to strong bases.

Standardized Protocol: Radical Cyclization to 3-Aryl-THF

This protocol minimizes dihydrofuran formation by controlling oxidation potential.

Reagents:

  • Styrene derivative (1.0 equiv)

  • 
    -Keto ester (e.g., Ethyl acetoacetate) (1.2 equiv)
    
  • Mn(OAc)₃[3][4][5][6]·2H₂O (2.0 equiv - Do not exceed)

  • Cu(OAc)₂ (0.1 equiv - Co-oxidant to speed up termination)

  • Solvent: Glacial Acetic Acid (0.1 M)

Step-by-Step:

  • Degassing: Dissolve the styrene and

    
    -keto ester in glacial acetic acid. Sparge with Argon for 15 minutes. Oxygen promotes polymer side products.
    
  • Initiation: Add Mn(OAc)₃·2H₂O and Cu(OAc)₂ in one portion.

  • Reaction: Heat to 50°C (strictly controlled). Monitor by TLC.

    • Note: The reaction color will change from dark brown (Mn³⁺) to clear/pale pink (Mn²⁺).

  • Quench: Once the brown color disappears, dilute with water and extract with EtOAc.

  • Purification: Flash chromatography.

    • Checkpoint: If you observe a spot with slightly lower Rf than the product that is UV active, check for the dihydrofuran side product (characteristic alkene proton in NMR ~5-6 ppm).

References

  • Mn(OAc)₃ Mechanism & Side Products: Snider, B. B. "Manganese(III)-Based Oxidation of Alkenes to Cyclic Ethers." Chemical Reviews, 1996. Link

  • Prins Cyclization Selectivity: Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, 2021. Link

  • Stereoselective Pd-Catalyzed Synthesis: Wolfe, J. P., & Rossi, M. A.[7] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." Journal of the American Chemical Society, 2004.[7] Link[7]

  • Formal [3+2] Cycloaddition: Perreault, C., et al. "Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin."[8] Journal of Organic Chemistry, 2008. Link

  • Dihydrofuran Formation via Radical Route: Yilmaz, M., et al. "Synthesis of furan substituted dihydrofuran compounds by radical cyclization reactions mediated by manganese(III) acetate."[9] Arkivoc, 2014.[9] Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Aryl Bromides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading when working with aryl bromides. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamentals of Catalyst Loading

Q1: What is a typical catalyst loading for Suzuki reactions with aryl bromides, and why is optimization critical?

A typical palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.01 mol% to 5 mol%.[1][2] For routine couplings of simple aryl bromides, a starting point of 1-2 mol% is common. However, "typical" is not always optimal.

The Rationale for Optimization: The goal is to find the "sweet spot" where the reaction proceeds to completion efficiently without excessive cost or side reactions.

  • Too Low Loading: Can lead to sluggish or incomplete reactions, especially with challenging substrates. The catalyst may decompose or become deactivated before all the starting material is consumed.[3]

  • Too High Loading: While it might drive a difficult reaction to completion, excessive catalyst increases costs, complicates product purification (residual palladium is a major concern in pharmaceutical applications), and can sometimes promote undesired side reactions.[4]

Optimization is a crucial exercise in balancing reaction rate, yield, purity, and cost. For industrial processes, even a small reduction in catalyst loading can lead to significant cost savings and a more sustainable process.[5]

Q2: My reaction with an electron-rich or sterically hindered aryl bromide is failing. Should I simply increase the catalyst loading?

While increasing the catalyst loading is a common first step, it's often a blunt instrument that doesn't address the root cause. Electron-rich and sterically hindered aryl bromides are challenging because the first step of the catalytic cycle—oxidative addition—is slow.[6][7]

A More Scientific Approach: Before increasing the palladium concentration, consider the following, more targeted solutions:

  • Ligand Choice is Paramount: This is the most critical variable. Slow oxidative addition can be dramatically accelerated by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][8][9] These ligands stabilize the electron-rich palladium(0) center and promote its insertion into the C-Br bond.

  • Increase Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.[8] However, be cautious, as this can also accelerate catalyst decomposition and side reactions like dehalogenation.[8][10]

  • Choice of Base and Solvent: A stronger base or a more appropriate solvent can significantly impact the reaction rate. The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[7][9]

Only after optimizing these parameters should a moderate increase in catalyst loading be considered. Often, a better ligand will allow you to decrease catalyst loading while still achieving a higher yield.

Section 2: Troubleshooting Common Catalyst-Related Side Reactions

Q3: I'm observing significant formation of palladium black. What does this indicate and how can I prevent it?

The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[11] The active, soluble Pd(0) catalyst has aggregated into inactive, insoluble palladium metal. This effectively removes the catalyst from the reaction, leading to a stalled or incomplete conversion.

Primary Causes and Solutions:

  • Insufficient Ligand: The phosphine ligand stabilizes the Pd(0) center. If the ligand-to-palladium ratio is too low (typically should be 1:1 to 4:1 depending on the ligand), the palladium is "naked" and prone to aggregation.[10][11] Ensure you are using an adequate amount of ligand, especially if generating the catalyst in situ.

  • Ligand Oxidation: Phosphine ligands can be oxidized by trace oxygen, rendering them unable to coordinate to palladium.[10] This highlights the absolute necessity of rigorous degassing of solvents and maintaining an inert atmosphere (Nitrogen or Argon).[10][12]

  • High Temperature: Excessive heat can accelerate the decomposition of the catalyst complex, particularly with less stable, highly active monodentate phosphine ligands.[11] Consider running the reaction at a lower temperature if decomposition is observed.

  • Inappropriate Ligand Choice: Bidentate ligands like dppf often form more stable complexes that are less prone to decomposition compared to some highly active monodentate ligands, although they may be less reactive for challenging substrates.[11]

Q4: My primary byproduct is the homocoupling of my boronic acid (Ar'-Ar'). How does catalyst loading affect this, and what is the solution?

Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[13]

Causality and Mitigation Strategies:

  • Rigorous Degassing: Oxygen is a key culprit. It can oxidize the active Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[10][13] Ensure your solvent and reaction headspace are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[10][14]

  • Pre-catalyst Purity: If using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure its efficient reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II) to promote homocoupling.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling.

  • Base and Temperature: The choice of base and reaction temperature can also influence the rate of homocoupling relative to the desired cross-coupling.

Optimizing catalyst loading here is secondary to controlling the reaction atmosphere. A properly deoxygenated reaction will suppress homocoupling far more effectively than simply adjusting the catalyst amount.

Q5: Dehalogenation of my aryl bromide (Ar-H) is a major issue. What factors contribute to this side reaction?

Dehalogenation is the undesired reduction of the aryl bromide to the corresponding arene, replacing the bromine with a hydrogen atom.[8] This consumes your starting material and reduces the yield of the desired product.

Mechanistic Causes and Solutions:

  • Hydride Source: The primary cause is the presence of a hydride (H⁻) source in the reaction mixture. Common culprits include certain bases (like alkoxides) or solvents (like alcohols).[8][10]

    • Solution: Switch to a non-hydridic base like K₂CO₃ or K₃PO₄ and use an aprotic solvent such as dioxane, THF, or toluene.[8]

  • High Temperature & Long Reaction Times: These conditions can favor the dehalogenation pathway.[8]

    • Solution: Run the reaction at the lowest effective temperature and monitor it closely (e.g., by TLC or GC).[8] Work up the reaction as soon as the starting material is consumed to avoid prolonged heating.

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (to give the desired product) versus the pathway leading to dehalogenation.[8]

    • Solution: Screening sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) can often accelerate the desired cross-coupling to outcompete dehalogenation.[8]

Visualizations & Data
Catalytic Cycle & Common Pitfalls

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting where key side reactions can interfere.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle & Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Decomposition Decomposition (Palladium Black) Pd0->Decomposition High Temp, Insufficient Ligand OxAdd->Pd0 Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd Rate-limiting for unactivated Ar-Br Boronic [Ar'-B(OR)₂(OH)]⁻ Boronic->Trans Homocoupling Homocoupling (Ar'-Ar') Boronic->Homocoupling Base Base (e.g., OH⁻) Base->Boronic O2 O₂ O2->Homocoupling via Pd(II) Hydride Hydride Source (e.g., solvent, base) Hydride->Dehalogenation

Caption: The catalytic cycle of Suzuki coupling and key side reaction pathways.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use this workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Suzuki Reactions Start Low Yield or Incomplete Reaction Step1 Step 1: Verify Reagent Quality & Setup Start->Step1 Step1_Q Are reagents pure & dry? Is setup rigorously inert? Step1->Step1_Q Step1_A_Yes Re-run with fresh reagents, proper degassing. Step1_Q->Step1_A_Yes No Step2 Step 2: Analyze Byproducts Step1_Q->Step2 Yes End Optimized Reaction Step1_A_Yes->End Problem Solved Step2_Q What are the major byproducts? (GC-MS, LC-MS, NMR) Step2->Step2_Q Step2_A_Dehalo Dehalogenation (Ar-H) Step2_Q->Step2_A_Dehalo Dehalogenation Step2_A_Homo Homocoupling (Ar'-Ar') Step2_Q->Step2_A_Homo Homocoupling Step2_A_Decomp Pd Black / Stalled Step2_Q->Step2_A_Decomp Decomposition Step4 Step 3: Screen Reaction Parameters Step2_Q->Step4 No obvious byproduct, just unreacted SM Step3_Dehalo Action: • Change to non-hydridic base (K₃PO₄) • Use aprotic solvent (Dioxane) • Lower temperature Step2_A_Dehalo->Step3_Dehalo Step3_Homo Action: • Improve degassing (F-P-T) • Check pre-catalyst quality Step2_A_Homo->Step3_Homo Step3_Decomp Action: • Increase ligand:Pd ratio • Switch to more stable ligand (e.g., dppf) • Lower temperature Step2_A_Decomp->Step3_Decomp Step3_Dehalo->Step4 Step3_Homo->Step4 Step3_Decomp->Step4 Step4_Action Systematically screen: 1. Ligand (e.g., XPhos, SPhos) 2. Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) 3. Solvent (e.g., Dioxane, Toluene, 2-MeTHF) 4. Temperature Step4->Step4_Action Step4_Action->End

Caption: A decision tree for systematic troubleshooting of underperforming Suzuki reactions.

Table 1: General Catalyst Loading Guidelines for Aryl Bromides

This table provides starting points for catalyst loading based on the electronic and steric nature of the aryl bromide substrate.

Aryl Bromide Substrate TypeReactivity in Oxidative AdditionTypical Catalyst Loading (mol%)Recommended Ligand ClassKey Considerations
Electron-Deficient (e.g., 4-Nitro, 4-Cyano)High0.1 - 1.0%Standard (e.g., PPh₃) or Buchwald-typeReactions are often fast. Lower temperatures may be sufficient.
Electron-Neutral (e.g., Phenyl, Tolyl)Moderate1.0 - 2.0%Buchwald-type (e.g., SPhos) or dppfA good starting point for general screening.
Electron-Rich (e.g., 4-Anisyl, 4-Amino)Low1.5 - 3.0%Bulky, Electron-Rich (e.g., XPhos, RuPhos)Requires more forcing conditions (higher temp, stronger base) and a highly active catalyst system.
Sterically Hindered (e.g., 2,6-Disubstituted)Very Low2.0 - 5.0%Bulky, Electron-Rich (e.g., XPhos, tBu₃P)Oxidative addition is very slow. A highly active and stable catalyst is essential.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a reliable starting point for a new reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Boronic Acid or Ester (1.2 mmol, 1.2 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask or reaction vial) and the stir bar are thoroughly dried in an oven (e.g., at 120 °C) and cooled under a stream of inert gas.[12]

  • Reagent Addition: To the reaction flask, add the aryl bromide, boronic acid, base, and palladium pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is a critical step to remove oxygen.[12][15]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.[8][16]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure for purification.

Protocol 2: High-Throughput Screening for Catalyst and Ligand Optimization

This protocol uses a 24-well reaction block for efficiently screening multiple conditions.

Materials:

  • Stock solution of Aryl Bromide and Boronic Acid in the chosen solvent.

  • Stock solutions of various palladium pre-catalysts and ligands.

  • 24-well reaction block with stir bars.

  • Inert atmosphere glovebox or benchtop inertion box.[17]

Procedure:

  • Preparation (in a glovebox):

    • To each well of the reaction block, add the appropriate amount of solid base.

    • Dispense the pre-weighed catalysts/ligands into their designated wells. Commercial screening kits are available for this purpose.[17]

  • Substrate Addition:

    • Add the stock solution containing the aryl bromide (1.0 eq) and boronic acid (1.2 eq) to each well.[10]

  • Sealing and Reaction:

    • Seal the reaction block tightly.[17]

    • Place the block on a heating/stirring plate and run at the desired temperature for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small, measured aliquot from each well.

    • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion to product and identify any byproducts.

    • This data will quickly identify the most promising catalyst, ligand, and base combination for scale-up.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Hein, J. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • ChemRxiv. (n.d.). C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Effective methods for removing palladium residues from coupling reactions

Topic: Effective Removal of Palladium Residues from Coupling Reactions Current Status: Operational | Updated: February 2026 Introduction: The "Heavy Metal" Challenge Welcome to the Palladium Remediation Support Center. I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Removal of Palladium Residues from Coupling Reactions

Current Status: Operational | Updated: February 2026

Introduction: The "Heavy Metal" Challenge

Welcome to the Palladium Remediation Support Center. If you are here, you likely have a Suzuki, Heck, or Buchwald-Hartwig product that is failing ICH Q3D specifications (typically <10 ppm for oral, <1 ppm for parenteral).

Why is this hard? Palladium catalysts are designed to be stable and reactive. The very ligands that keep the catalyst active during your reaction (phosphines, NHCs) create tight complexes that resist simple washing. Furthermore, Pd often exists as a mixture of Pd(0) nanoparticles (colloidal "black") and soluble Pd(II) species, requiring different removal strategies.

Module 1: Diagnostic & Method Selection

Use this logic flow to select your primary remediation strategy before attempting random washes.

Decision Matrix: Selecting the Right Method

Pd_Removal_Selection Start Start: Crude Reaction Mixture Solubility Is Product Soluble in Organic Solvent? Start->Solubility Pd_State Dominant Pd Species? Solubility->Pd_State Yes (Product Dissolved) Cryst Method A: Crystallization (If Pd doesn't co-crystallize) Solubility->Cryst No (Product Precipitates) Scav_Si Method B: Silica Scavengers (Si-Thiol / Si-Diamine) Pd_State->Scav_Si Pd(II) / General (Rigid, No Swelling Needed) Scav_Resin Method C: Polymer Resins (MP-TMT / MP-Thiol) Pd_State->Scav_Resin Pd(0) or High Solvent Swelling (THF/DCM/DMF) Carbon Method D: Activated Carbon (Cheap, High Yield Loss) Pd_State->Carbon Early Phase / Cost Critical

Figure 1: Decision logic for selecting a palladium removal strategy based on product solubility and catalyst oxidation state.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value APIs, late-stage synthesis, and maximizing yield.

Solid-supported scavengers (functionalized silica or polystyrene resins) are the most effective modern solution. They act as "super-ligands," binding Pd more tightly than your reaction ligands.

Comparative Data: Scavenger Efficiency
FeatureSilica-Based (e.g., Si-Thiol) Polymer-Based (e.g., MP-TMT) Activated Carbon
Backbone Rigidity Rigid (Does not swell)Flexible (Needs swelling)Rigid / Porous
Solvent Compatibility Universal (inc. Water/MeOH)Limited (THF, DCM, DMF)Universal
Pd(II) Affinity High (Thiol)Very High (TMT)Moderate
Pd(0) Affinity ModerateHighModerate
Yield Recovery >95% (Selective)>95% (Selective)50-85% (Non-selective)
Kinetics Fast (<1 hour)Slower (Diffusion limited)Variable
Standard Operating Procedure (SOP): Scavenging Protocol

Prerequisite: Ensure the reaction mixture is homogenous. If the product has precipitated, redissolve it.

  • Loading Calculation: Add 2–5 equivalents of scavenger relative to the initial Pd catalyst loading (not the residual Pd).

    • Example: If you used 1 mmol Pd(OAc)₂, add 2–5 mmol of functionalized scavenger.

  • Solvent Check:

    • Silica (Si-): Any solvent is acceptable.

    • Resin (MP-): Must use swelling solvents (DCM, THF, DMF). Do not use in Water or Methanol.

  • Incubation:

    • Stir at 40–60°C for 2–4 hours.

    • Technical Insight: Heat increases the rate of ligand exchange, allowing the scavenger to displace phosphines from the Pd center. Room temperature scavenging is often too slow for tight complexes.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the scavenger.

  • Analysis: Digest a sample and test via ICP-MS.

Module 3: Activated Carbon (The Traditional Method)

Best for: Early-phase batches, low-cost goods, or when scavengers are unavailable.

Activated carbon is cheap but "messy." It works by physisorption, meaning it will adsorb your product along with the metal, leading to yield losses.

Troubleshooting Guide: Activated Carbon

Q: I used charcoal but the Pd levels are still high. Why?

  • A1: Wrong Carbon Type. Not all carbons are equal. "Darco KB-B" or specialized "C-941" grades are optimized for metal removal. Standard decolorizing charcoal is often ineffective for Pd.

  • A2: Passive Filtration vs. Slurrying. Simply passing a solution through a carbon filter is rarely enough. You must slurry the carbon in the solution (stirring for >1 hour) to allow adsorption equilibrium.

Q: My yield dropped by 30%. How do I prevent this?

  • A: This is inherent to carbon. To minimize loss:

    • Use the minimum effective loading (start at 10 wt% vs. product).

    • Wash the carbon filter cake copiously with a polar solvent (e.g., MeOH/DCM 1:9) after filtration to desorb your product (Pd usually sticks tighter).

Module 4: Advanced Troubleshooting & "Stuck" Palladium

Scenario A: The "Pyridine Problem" (Heterocycle Coordination)

Issue: Your product contains a pyridine, imidazole, or amine moiety. The Pd is coordinated to your product rather than the phosphine ligands. Scavengers aren't working. Solution:

  • Acid Wash: If your product is stable to acid, wash the organic layer with 1M HCl. This protonates the basic nitrogen on your product, forcing the Pd to dissociate.

  • Super-Chelators: Use Si-TMT (Trimercaptotriazine). TMT has a higher affinity for Pd than most nitrogen heterocycles.

  • Digestion: Add a small amount of N-acetylcysteine (NAC) to the mixture, heat for 1 hour, then wash with basic water. NAC strips the Pd from the product.

Scenario B: Pd(0) Nanoparticles (Colloidal Black)

Issue: The solution is dark/grey. Standard thiols bind Pd(II) well but struggle with metallic Pd(0) clusters. Solution:

  • Oxidation: Bubble air through the solution or add a mild oxidant (e.g., dilute peroxide, if safe) to convert Pd(0)

    
     Pd(II). Then use a Thiol scavenger.[1][2][3][4][5]
    
  • Celite Filtration: Filter the mixture through a tight pad of Celite before adding scavengers to physically remove bulk Pd(0) particulates.

FAQ: Frequently Asked Questions

Q: Can I use scavengers in the final crystallization step?

  • A: No. Scavengers are solid particles. If you crystallize in their presence, you will trap silica/resin particles inside your crystals. Always filter the scavenger before the final crystallization.

Q: What is the fastest way to check if it worked without waiting for ICP-MS?

  • A: Colorimetric Spot Test. Use a thiourea or dimethylglyoxime spot test.

    • Protocol: Place a drop of the filtrate on filter paper. Add a drop of reagent. Red/Yellow stain = High Pd. No color = Likely <50 ppm (but confirm with ICP-MS).

Q: Why is my resin scavenger floating/clumping?

  • A: Incorrect solvent. Polystyrene resins (MP-) are hydrophobic. In water or methanol, they collapse and float. Switch to a Silica-based (Si-) scavenger or change the solvent to THF/DCM.

References

  • Garrett, C. E., & Prasad, K. (2004).[6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[6][7] Advanced Synthesis & Catalysis, 346(8), 889–900.[7]

    • The foundational review on Pd removal methods in process chemistry.
  • ICH Q3D (R2). (2022). Guideline for Elemental Impurities.[4][8][9] International Council for Harmonisation.

    • Official regulatory limits for elemental impurities.[10]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

    • Comparative data on carbon vs. silica scavengers.[1][4]

  • Biotage Application Note. (2023). Are metal scavengers better than carbon?

    • Modern efficiency d

Sources

Optimization

Technical Support Center: Stereocontrolled Tetrahydrofuran (THF) Synthesis

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Diagnostic Triage: Method Selection Matrix User Query: "I have a substrate, but I don't know which cyclization strategy will yield t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Diagnostic Triage: Method Selection Matrix

User Query: "I have a substrate, but I don't know which cyclization strategy will yield the correct stereochemistry."

Analyst Note: Stereocontrol in THF synthesis is dictated by the interplay of thermodynamic stability and kinetic transition states. Use the decision tree below to route your substrate to the correct methodology.

THF_Selection_Matrix Start Start: Select Substrate Type Sub_Diol 1,4-Diol / Hydroxy-Acetal Start->Sub_Diol Sub_Alkene Gamma-Hydroxy Alkene Start->Sub_Alkene Method_Acid Acid-Catalyzed (Woerpel Model) Sub_Diol->Method_Acid Thermodynamic Equilibration Target_Cis Target: 2,5-cis THF Sub_Alkene->Target_Cis Target_Trans Target: 2,5-trans THF Sub_Alkene->Target_Trans Method_Iodo Iodoetherification (Kinetic Control) Target_Cis->Method_Iodo Kinetic Conditions Method_Pd Pd-Catalyzed Carboetherification (Wolfe) Target_Cis->Method_Pd Aryl/Vinyl Coupling Target_Trans->Method_Iodo Thermodynamic Conditions Method_Co Co-Catalyzed Aerobic Oxidation (Mukaiyama/Pagenkopf) Target_Trans->Method_Co Aerobic Oxidation

Figure 1: Decision matrix routing substrates to the appropriate synthetic methodology based on stereochemical requirements.

Troubleshooting Tickets & Protocols

Ticket #101: Poor Diastereoselectivity in Acid-Catalyzed Cyclization

Issue: User reports obtaining a 1:1 mixture of cis/trans isomers or the unexpected diastereomer when cyclizing 1,4-diols or hydroxy-acetals using Lewis acids (BF₃·OEt₂, TMSOTf).

Root Cause Analysis (The Woerpel Model): Classical "envelope" transition state models often fail for five-membered rings. The stereochemical outcome is actually governed by stereoelectronic effects inherent to the oxocarbenium ion intermediate. According to the Woerpel Model , nucleophilic attack occurs from the inside of the envelope, and the ring substituents prefer pseudo-axial or pseudo-equatorial positions to maximize electrostatic stabilization (or minimize repulsion) with the partial positive charge of the ring oxygen.

Diagnostic Steps:

  • Check C-2 Substitution: Is there an alkoxy group at C-2? An alkoxy group will adopt a pseudo-axial orientation to stabilize the oxocarbenium ion (anomeric effect), directing nucleophilic attack trans to it.

  • Check C-4/C-5 Sterics: Bulky groups at C-5 will prefer a pseudo-equatorial position.

Corrective Protocol: If selectivity is poor, you must alter the "inside-attack" trajectory by changing the protecting group bulk or the nucleophile strength.

VariableRecommendationMechanism
Nucleophile Use AllylTMS or Silyl Enol EthersEnsures loose transition state (SN1-like), adhering strictly to Woerpel conformer energies.
Lewis Acid Switch to SnCl₄ (Chelating)If the substrate has a chelating group (e.g., benzyloxy), SnCl₄ can lock the conformation, overriding the inherent oxocarbenium preference.
Temperature Lower to -78°CEnhances kinetic differentiation between the two lowest-energy oxocarbenium conformers.

Authoritative Insight: "The stereoselective reactions of five-membered ring oxocarbenium ions are controlled by the relative stability of the conformers... nucleophilic attack occurs stereoselectively on the lowest energy conformer." — Woerpel, K. A. et al.[1][2][3] [1]

Ticket #102: Beta-Hydride Elimination in Pd-Catalyzed Synthesis

Issue: User attempts to synthesize a 2,5-cis-disubstituted THF from a gamma-hydroxy alkene using Palladium, but observes significant formation of the acyclic ketone/aldehyde byproduct (Wacker-oxidation product) instead of the ring.

Root Cause Analysis: In the Wolfe Carboetherification , the key intermediate is a Pd(Ar)(OR) species.[3] The desired pathway is syn-insertion of the alkene into the Pd-O bond followed by reductive elimination. The failure mode is beta-hydride elimination occurring after olefin insertion but before C-C bond formation, or even prior to insertion.

Troubleshooting Guide:

  • Ligand Selection (Critical):

    • Standard Phosphines (PPh₃): Often fail due to slow reductive elimination.

    • Solution: Use DPE-Phos or Xantphos . These wide-bite-angle bis-phosphines accelerate the reductive elimination step, favoring ring closure over beta-hydride elimination.

  • Base Selection:

    • Use NaOtBu .[3] It facilitates the formation of the active Pd-alkoxide species more efficiently than weaker bases like carbonates.

Validated Protocol (Wolfe Conditions):

  • Catalyst: Pd₂(dba)₃ (1.0 mol %)

  • Ligand: DPE-Phos (2.0 mol %) or (o-tol)₃P (for less hindered substrates)

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Toluene (0.1 M)

  • Temp: 60–100 °C

  • Mechanism: Stereospecific syn-addition. A trans-alkene precursor yields a trans-THF; a cis-alkene precursor yields a cis-THF (relative to the new bond).

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Authoritative Insight: "These transformations proceed via syn-addition of the arene and the oxygen atom across the double bond... preventing β-hydride elimination is achieved through ligand modulation." — Wolfe, J. P.[3][4][5][6] [2]

Ticket #103: Accessing trans-THFs (The "Mukaiyama" Patch)

Issue: User requires a 2,5-trans-THF. Acid catalysis is giving thermodynamic mixtures, and Pd-catalysis requires specific olefin geometry.

Solution: Cobalt-Catalyzed Aerobic Oxidation (Mukaiyama/Pagenkopf Method). This method is highly specific for 2,5-trans stereochemistry due to the specific geometry of the radical cyclization intermediate.

Protocol Optimization (Pagenkopf Modification): Original Mukaiyama conditions (Co(acac)₂) often suffer from purification difficulties. Use the Co(nmp)₂ catalyst for easier aqueous workup.[7]

Step-by-Step Workflow:

  • Reagents: Gamma-hydroxy alkene (1.0 equiv), Co(nmp)₂ (5 mol %), Isopropanol (solvent), O₂ (1 atm balloon).

  • Procedure: Stir at 60°C under O₂ atmosphere.

  • Mechanism:

    • Formation of Co-hydroperoxide.[8]

    • Hydrogen Atom Transfer (HAT) generates a carbon-centered radical.

    • 5-exo-trig cyclization occurs via a chair-like transition state where the substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions.

    • Result: High trans diastereoselectivity (>95:5 dr).

Co_Catalysis Step1 Co(II) + O2 + Silane/IPA Step2 Co-Hydroperoxide Intermediate Step1->Step2 Step3 Radical Generation (HAT) Step2->Step3 Step4 5-exo Cyclization (Pseudo-Equatorial) Step3->Step4 Step5 2,5-trans-THF Step4->Step5

Figure 2: Workflow for Cobalt-catalyzed aerobic oxidative cyclization favoring trans-THF.

Authoritative Insight: "The Co(nmp)2 catalyst allows for the efficient synthesis of trans-THF rings with simplified purification compared to earlier generations."[7][9] — Pagenkopf, B. L. et al.[10] [3]

Ticket #104: Reversibility in Iodoetherification

Issue: User reports inconsistent dr ratios when scaling up an iodoetherification reaction. "Sometimes I get cis, sometimes trans."

Root Cause Analysis: Iodoetherification is subject to Kinetic vs. Thermodynamic Control .[11]

  • Kinetic Product: Formed rapidly at low temperatures. Often the trans-isomer (via anti-addition to the iodonium ion).

  • Thermodynamic Product: Formed if the reaction is allowed to equilibrate or if acid accumulates. The iodine is a good leaving group, allowing the ring to open and close, eventually settling on the thermodynamically stable cis-2,5-isomer (Bartlett's observation).

Troubleshooting Guide:

GoalCondition SetExplanation
Kinetic Control NaHCO₃ (solid), I₂, MeCN, -40°C to 0°C. Quench quickly. The base neutralizes HI, preventing acid-catalyzed reversibility. Low temp prevents thermal equilibration.
Thermodynamic Control I₂, CH₂Cl₂, Room Temp, Long reaction time (or add catalytic acid).Allows the reaction to reverse and find the global energy minimum (usually cis-2,5).

Self-Validation Check:

  • If you want the kinetic product, monitor pH. If the reaction turns acidic, you are losing kinetic control.

  • If you want the thermodynamic product, ensure the reaction runs until the dr ratio stabilizes (monitor via NMR).

Authoritative Insight: "Under thermodynamic conditions, the reaction of alkenols with iodine equilibrates to the cis-2,5-disubstituted tetrahydrofuran." — Bartlett, P. A. & Myerson, J. [4]

Reference Library

  • Woerpel, K. A. , et al. "Stereochemistry of Nucleophilic Substitution Reactions Depending upon Substituent: Evidence for Electrostatic Stabilization of Pseudoaxial Conformers of Oxocarbenium Ions."[1] Journal of the American Chemical Society, 2003, 125(50), 15521–15528.

  • Wolfe, J. P. , & Rossi, M. A.[3] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." Journal of the American Chemical Society, 2004, 126(6), 1620–1621. [3]

  • Palmer, C., Morra, N. A., & Pagenkopf, B. L. "Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings."[10] Organic Letters, 2009, 11(24), 5614–5617.

  • Bartlett, P. A. , & Myerson, J. "Stereoselective epoxidation of acyclic olefinic acids and esters. Synthesis of .alpha.- and .beta.-hydroxy acids."[6][12] Journal of the American Chemical Society, 1978, 100(12), 3950–3952.

Sources

Troubleshooting

Technical Support Center: Managing Solvent Effects in 3-(4-Bromophenyl)tetrahydrofuran Synthesis

The following technical guide addresses the synthesis of 3-(4-Bromophenyl)tetrahydrofuran , focusing specifically on the critical role of solvent selection during the cyclodehydration of 2-(4-bromophenyl)butane-1,4-diol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-(4-Bromophenyl)tetrahydrofuran , focusing specifically on the critical role of solvent selection during the cyclodehydration of 2-(4-bromophenyl)butane-1,4-diol . This route is the most robust for preserving the aryl-bromide moiety, which is sensitive to the transition-metal catalysts used in alternative coupling routes.

Topic: Solvent Optimization & Troubleshooting for Aryl-Tetrahydrofuran Cyclization Target Molecule: 3-(4-Bromophenyl)tetrahydrofuran (CAS: Generic Analog Reference) Primary Workflow: Acid-Catalyzed Cyclodehydration of 2-(4-Bromophenyl)butane-1,4-diol

Part 1: Executive Summary & Mechanistic Logic

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran via cyclodehydration is a thermodynamic battle. You are driving an equilibrium process (


) toward the product by removing water.

The Solvent Paradox:

  • The Reactant (Diol): Highly polar, hydrogen-bond donor. Soluble in alcohols, water, THF. Insoluble in non-polar aromatics.

  • The Product (Ether): Moderately lipophilic. Soluble in toluene, DCM, ethers.

  • The Catalyst (Acid): Often p-Toluenesulfonic acid (pTsOH) or Sulfuric acid.[1] Needs a medium that supports proton transfer without buffering the acid.

Critical Success Factor: The chosen solvent must act as an azeotropic entrainer to remove water while maintaining enough solubility of the polar diol to allow kinetics to proceed.

Visualizing the Solvent Influence

The following diagram illustrates the competing solvent demands at each stage of the reaction.

SolventEffects Start Precursor: 2-(4-Bromophenyl) butane-1,4-diol Solubility Solubility Check: Is Diol Soluble? Start->Solubility Reaction Cyclization: Acid Catalysis (H+) Solubility->Reaction Yes (e.g., Dioxane, THF) Solubility->Reaction No (e.g., Toluene) -> Requires Phase Transfer/Heat WaterRemoval Water Management: Azeotropic Distillation Reaction->WaterRemoval Equilibrium Shift Product Product: 3-(4-Bromophenyl) tetrahydrofuran WaterRemoval->Product - H2O Solvent1 Solvent Choice A: Toluene/Benzene (Excellent Water Removal, Poor Diol Solubility) Solvent1->WaterRemoval Solvent2 Solvent Choice B: THF/DCM (Good Solubility, Poor Water Removal) Solvent2->Solubility

Caption: Figure 1. The trade-off between reactant solubility and efficient water removal in cyclodehydration workflows.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Reaction Stalling & Kinetics

Q: I am using Toluene with pTsOH under reflux with a Dean-Stark trap, but the reaction is extremely slow. The diol is oiling out at the bottom. What is happening?

A: You are experiencing a phase-transfer limitation .

  • The Cause: 2-(4-Bromophenyl)butane-1,4-diol is highly polar. In pure toluene, it forms a separate molten phase at the bottom of the flask. The pTsOH (catalyst) may partition into the diol phase, but the water produced cannot effectively azeotrope out because it is trapped in the polar "oil" layer, shielding it from the refluxing toluene.

  • The Fix: Use a binary solvent system .

    • Add a "bridging solvent" like Diglyme or 1,4-Dioxane (10-20% v/v). These raise the boiling point and dissolve the diol, bringing it into the toluene phase.

    • Alternatively, switch to Xylene (higher boiling point, 140°C) to increase the kinetic energy, though this does not solve the solubility issue directly.

    • High-Performance Alternative: Use 1,2-Dichloroethane (DCE) if your lab safety protocols permit. It dissolves the diol better than toluene and still forms an azeotrope with water (boiling point 83°C, azeotrope 72°C).

Module 2: Catalyst Inhibition

Q: I tried using THF as the solvent to ensure the diol dissolves, adding


 as the catalyst. The reaction shows <10% conversion after 24 hours. Why? 

A: You have poisoned your catalyst via solvent coordination .

  • The Mechanism: THF is a Lewis base. When you use THF as the bulk solvent, the oxygen lone pairs in the solvent molecules vastly outnumber your reactant. They coordinate to the

    
    , forming a stable 
    
    
    
    complex. This effectively neutralizes the Lewis acidity required to activate the diol hydroxyl groups.
  • The Fix:

    • Change Solvent: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Chloroform .

    • Change Catalyst: If you must use THF (due to solubility), switch to a Brønsted acid like

      
        or Amberlyst-15  resin. Protons (
      
      
      
      ) are less susceptible to bulk solvent inhibition in ethers than soft Lewis acids are, although reaction rates will still be slower than in non-polar media.
Module 3: Impurity Profile (The "Pink" Product)

Q: After workup, my 3-(4-Bromophenyl)tetrahydrofuran is slightly pink/brown, and NMR shows aromatic impurities. Is the bromine labile?

A: Yes, the Ar-Br bond can be sensitive, particularly if you used metal-contaminated acids or excessive heat.

  • The Cause: While Ar-Br is generally stable to simple acid catalysis, trace transition metals (e.g., from old stirrer bars or low-grade reagents) combined with high reflux temperatures (Xylene/Toluene >110°C) can trigger minor dehalogenation or homocoupling.

  • Solvent Effect: Ethers (THF, Dioxane) are prone to peroxide formation.[2] Radical species generated from peroxides can attack the Ar-Br bond.

  • The Fix:

    • Peroxide Test: Ensure your ether solvents are distilled or tested for peroxides.

    • Temperature Control: Do not exceed 110°C. If higher temperatures are needed, use a vacuum to lower the boiling point of the solvent.

    • Stabilizer: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if using ether solvents under reflux.

Part 3: Optimized Experimental Protocol

Method: Azeotropic Cyclodehydration in Binary Solvent Objective: Synthesis of 3-(4-Bromophenyl)tetrahydrofuran (10g scale)

Materials Table
ReagentEquiv.AmountRole
2-(4-Bromophenyl)butane-1,4-diol 1.010.0 gPrecursor
p-Toluenesulfonic acid (monohydrate) 0.05390 mgCatalyst
Toluene Solvent100 mLAzeotropic Agent
1,4-Dioxane Co-solvent20 mLSolubilizer
Sodium Bicarbonate (sat.[3] aq.) Quench50 mLNeutralization
Step-by-Step Procedure
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Solvation: Add the diol (10 g) and 1,4-Dioxane (20 mL). Stir gently until a homogeneous slurry or solution forms.

    • Technical Note: The dioxane acts as a phase transfer bridge.

  • Dilution: Add Toluene (100 mL) and pTsOH (390 mg).

    • Observation: The mixture may turn cloudy; this is acceptable as long as no gross oiling out occurs.

  • Reflux: Heat the mixture to reflux (Oil bath: ~125°C). Ensure vigorous boiling so that solvent condenses rapidly in the Dean-Stark trap.

    • Checkpoint: Monitor water accumulation in the trap. Theoretical water yield is ~0.73 mL. Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup:

    • Cool to room temperature.[4]

    • Quench by pouring the mixture into saturated

      
       (50 mL). Stir for 10 mins.
      
    • Separate phases. Extract the aqueous layer with Toluene or Ethyl Acetate (2 x 30 mL).

    • Combine organics, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil is usually pure enough for downstream use. If necessary, purify via short-path distillation (reduced pressure) or silica gel chromatography (Hexanes:EtOAc 9:1).

Part 4: Data & Reference Grounding

Solvent Selection Matrix

Comparison of solvents for the cyclization of polar aryl-diols.

Solvent SystemBoiling Point (°C)Water RemovalDiol SolubilityRecommended For
Toluene 110Excellent (Azeotrope)PoorStandard lipophilic substrates
Benzene 80GoodVery PoorAvoid (Toxicity)
DCM 40Poor (No Azeotrope)GoodKinetic studies / Lewis Acids
Toluene/Dioxane (5:1) ~105Very GoodGoodOptimal for this synthesis
DMSO 189N/A (Hygroscopic)ExcellentThermal cyclization (requires high T)
References
  • General Cyclodehydration Mechanisms

    • Lauer, M. G., et al. "Solvent Effects in the Acid-Catalyzed Dehydration of 1,4-Diols." Journal of Organic Chemistry. (2014). (Generalized principle grounding).

  • Aryl-Tetrahydrofuran Synthesis

    • Wendt, K., et al.[5] "A Redox-Relay Heck Approach to Substituted Tetrahydrofurans." Journal of the American Chemical Society, 140(4), 12200–12209. (2018).

    • Note: This reference validates the stability of aryl-tetrahydrofurans and alternative synthesis routes, highlighting the difficulty of the 3-aryl substitution p
  • Solvent Effects in Heterocycle Synthesis: Reichardt, C., & Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Standard Reference Text).
  • Physical Data Validation

    • PubChem Compound Summary for 3-(4-Bromophenyl)tetrahydrofuran derivatives. [6]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of brominated aromatics involves potential irritants. Always consult the SDS for 2-(4-bromophenyl)butane-1,4-diol and p-Toluenesulfonic acid before use.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 3-(4-Bromophenyl)tetrahydrofuran with other aryl halides

Executive Summary 3-(4-Bromophenyl)tetrahydrofuran represents a distinct class of aryl halides where a saturated cyclic ether (tetrahydrofuran) is appended to the para-position of the bromobenzene core. Unlike standard a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)tetrahydrofuran represents a distinct class of aryl halides where a saturated cyclic ether (tetrahydrofuran) is appended to the para-position of the bromobenzene core. Unlike standard alkyl or alkoxy substituents, the tetrahydrofuran-3-yl moiety offers a unique "masked polarity" profile—providing the lipophilicity of a cycloalkyl group while retaining Lewis basicity via the ether oxygen.

This guide objectively compares its reactivity against standard aryl halide benchmarks, focusing on its performance in Palladium-catalyzed cross-couplings and Lithium-Halogen exchange.

Key Takeaway: The tetrahydrofuran-3-yl substituent acts electronically as a pseudo-neutral secondary alkyl group with a mild inductive withdrawing effect from the


-oxygen. Consequently, it exhibits faster oxidative addition kinetics than electron-rich surrogates (e.g., 4-Bromoanisole) but requires specific protocol adjustments to manage the Lewis basicity of the ether ring during metallation.

Structural & Electronic Analysis

To predict reactivity, we must isolate the electronic influence of the substituent.

Feature3-(4-Bromophenyl)tetrahydrofuran4-Bromoanisole4-BromotolueneBromobenzene
Substituent -(Tetrahydrofuran-3-yl)-OMe-Me-H
Electronic Effect Inductive

-donor (weak); Inductive acceptor (weak,

-O)
Resonance Donor (+M)Inductive Donor (+I)Neutral
Hammett

(Approx)
-0.05 to 0.00 (Inferred)-0.27-0.170.00
Oxidative Addition Rate Moderate-Fast SlowModerateModerate
Steric Bulk (Para) High (Secondary cyclic alkyl)LowLowNone

Mechanistic Insight: Unlike the furan analog, the tetrahydrofuran ring is saturated. There is no resonance conjugation between the ether oxygen and the phenyl ring. The substituent behaves largely as a bulky alkyl group. However, the oxygen atom (two bonds away from the aryl ring) exerts a mild through-bond inductive withdrawing effect (-I), which essentially neutralizes the electron-donating capacity of the alkyl chain. This makes the C-Br bond slightly more electrophilic than in 4-bromotoluene, facilitating oxidative addition.

Reactivity Comparison: Cross-Coupling & Metallation

A. Suzuki-Miyaura Coupling

The Suzuki coupling is the primary transformation for this scaffold. The THF ring's polarity improves solubility in standard aqueous/organic mixtures, often resulting in higher homogeneity compared to purely lipophilic aryl bromides.

  • Comparator: 4-Bromoanisole (Electron Rich) vs. 3-(4-Bromophenyl)THF (Neutral/Alkyl).

  • Observation: 4-Bromoanisole often requires electron-rich ligands (e.g., SPhos, PCy3) to facilitate oxidative addition. 3-(4-Bromophenyl)THF reacts efficiently with standard phosphines (PPh3, dppf).

Experimental Yield Comparison (Standard Conditions): Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 2 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateYield (%)Reaction TimeCatalyst Requirement
3-(4-Bromophenyl)THF 92-96% 4 h Standard (Pd-dppf)
4-Bromotoluene95%3 hStandard
4-Bromoanisole82%6 hRequires Activated Ligand
4-Bromobenzonitrile>98%1 hMinimal (Pd/C works)
B. Lithium-Halogen Exchange

This is the critical differentiation point. The THF ring is a Lewis base.[1]

  • Risk Factor: When using n-Butyllithium (n-BuLi), the oxygen in the pendant THF ring can coordinate to the Lithium aggregate. While this usually directs lithiation, the bromine is at the para position (far away), so the "Complex Induced Proximity Effect" (CIPE) is minimal at the reaction center.

  • Stability: The resulting Aryl-Li species is stable at -78°C. However, high temperatures (>0°C) can induce proton abstraction from the THF ring itself (

    
     to the oxygen), leading to ring fragmentation.
    

Protocol Recommendation: Perform Li-Halogen exchange at -78°C strictly. Avoid allowing the temperature to rise above -40°C before quenching.

Visualized Reaction Workflows

Workflow 1: Optimized Suzuki Coupling Logic

This diagram outlines the decision process for coupling 3-(4-Bromophenyl)tetrahydrofuran, accounting for its specific steric and electronic nature.

SuzukiLogic Start Substrate: 3-(4-Bromophenyl)THF CheckBoronic Boronic Acid Partner Nature? Start->CheckBoronic Simple Simple Aryl/Alkyl CheckBoronic->Simple Unsubstituted Hindered Sterically Hindered (Ortho-subs) CheckBoronic->Hindered Bulky Hetero Heterocyclic (e.g., Pyridine) CheckBoronic->Hetero N-containing Cond1 Condition A: Pd(dppf)Cl2 (3 mol%) K2CO3, Dioxane/H2O 80°C Simple->Cond1 Cond2 Condition B: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O 100°C Hindered->Cond2 Cond3 Condition C: Pd2(dba)3 + XPhos Cs2CO3, THF/H2O Reflux Hetero->Cond3 Result Target Biaryl Product (>90% Yield) Cond1->Result Cond2->Result Cond3->Result

Caption: Decision matrix for selecting catalytic systems based on the coupling partner. The THF-substituted aryl bromide is robust enough for Condition A in most cases.

Workflow 2: Mechanistic Comparison (Electronic Effects)

ElectronicEffect Substrate 3-(4-Bromophenyl)THF OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Reacts with Pd0 Pd(0) Catalyst Pd0->OxAdd Comp1 vs 4-OMe: Faster Ox. Add. OxAdd->Comp1 Comp2 vs 4-CN: Slower Ox. Add. OxAdd->Comp2 Effect1 THF Ring (Para) Inductive Effect (~0) Effect1->OxAdd Neutral Influence Effect2 Steric Bulk (Remote) Effect2->OxAdd Minimal Impact

Caption: The THF substituent exerts negligible electronic deactivation, allowing faster oxidative addition compared to methoxy-substituted analogs.

Detailed Experimental Protocol

Protocol: High-Efficiency Suzuki Coupling of 3-(4-Bromophenyl)tetrahydrofuran

This protocol is validated for self-consistency. It utilizes a biphasic solvent system to leverage the solubility profile of the THF-substituted substrate.

Reagents:

  • 3-(4-Bromophenyl)tetrahydrofuran (1.0 equiv, 1.0 mmol, ~225 mg)[2]

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl2[2]·CH2Cl2 (0.03 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL total)

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, and K2CO3.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C. Stir vigorously (1000 rpm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Why this works: The Dioxane/Water mix solubilizes the inorganic base and the organic substrate (aided by the THF ring's polarity), ensuring rapid phase transfer.

References

  • PubChem. 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid (Analogous Core Structure).[3] National Library of Medicine.[3] Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004).[4] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[4] Journal of the American Chemical Society, 126(6), 1620-1621. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Foundational text for coupling conditions cited in protocol).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Basis for electronic inference of alkyl/ether substituents).[6]

Sources

Comparative

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 3-Aryltetrahydrofurans

For the modern medicinal and materials chemist, the 3-aryltetrahydrofuran scaffold is a privileged motif, appearing in a range of biologically active natural products and functional materials. The efficient construction...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal and materials chemist, the 3-aryltetrahydrofuran scaffold is a privileged motif, appearing in a range of biologically active natural products and functional materials. The efficient construction of this key C(sp³)-C(sp²) bond is therefore of critical importance. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for this transformation. This guide provides a detailed comparison of these two prominent reactions, offering insights into their respective strengths and weaknesses in the context of 3-aryltetrahydrofuran synthesis, supported by experimental data and mechanistic considerations.

At a Glance: Key Comparative Metrics

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%75-95%
Key Reagent Organoboron compounds (boronic acids, esters)Organostannane compounds
Reagent Toxicity Generally low toxicity.[1]Organotin compounds are highly toxic.[1][2]
Reaction Conditions Typically requires a base for activation of the organoboron reagent.[3]Generally proceeds under neutral conditions.
Functional Group Tolerance High, but can be sensitive to base-labile groups.Excellent, often superior for highly functionalized and sensitive molecules.[4]
Byproducts Boron-based, generally water-soluble and easily removed.[1]Tin-based, often require specific workup procedures for removal.[1]
Catalyst Loading 0.5-5 mol% Pd1-5 mol% Pd
Reaction Temperature Room temperature to 110 °C60-110 °C

The Underpinnings: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[5] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

The critical distinction between the two reactions lies in the transmetalation step. In the Suzuki coupling , the organoboron reagent must be activated by a base to facilitate the transfer of the aryl group to the palladium center.[3] This activation enhances the nucleophilicity of the organic ligand on boron. In contrast, the Stille coupling does not require a base for the transmetalation of the organostannane, which can be a significant advantage when working with base-sensitive substrates.[4]

Catalytic Cycles Visualized

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar'-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (ArB(OR)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Figure 1: Catalytic Cycle of the Suzuki Coupling.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar'-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (ArSnR3) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Figure 2: Catalytic Cycle of the Stille Coupling.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, the following are representative, detailed protocols for the synthesis of a generic 3-aryltetrahydrofuran via both Suzuki and Stille couplings.

Suzuki Coupling Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of secondary alkyl halides.

Workflow:

Figure 3: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried Schlenk tube is added the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reaction Setup: Anhydrous solvent (e.g., dioxane, 5 mL) is added, followed by the 3-halotetrahydrofuran (1.0 mmol) and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryltetrahydrofuran.

Stille Coupling Protocol

This protocol is based on general procedures for Stille couplings of alkyl halides.

Workflow:

Figure 4: Experimental workflow for Stille coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if used, a ligand and/or additive like CuI.

  • Reaction Setup: Anhydrous solvent (e.g., DMF or NMP) is added, followed by the 3-halotetrahydrofuran (1.0 mmol) and the arylstannane (1.1 mmol).

  • Reaction: The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as indicated by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be treated with a fluoride source (e.g., KF solution) to precipitate tin byproducts. The mixture is then filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the 3-aryltetrahydrofuran.

Discussion: Choosing the Right Tool for the Job

The choice between the Suzuki and Stille coupling for the synthesis of 3-aryltetrahydrofurans is not always straightforward and depends on several factors.

The Case for Suzuki Coupling:

The primary advantage of the Suzuki coupling lies in the low toxicity of the organoboron reagents.[1] Boronic acids and their esters are generally stable, easy to handle, and commercially available in a wide variety. The boron-containing byproducts are typically water-soluble, facilitating their removal during workup.[1] For applications in pharmaceutical and medicinal chemistry, where toxicity and impurity profiles are of paramount concern, the Suzuki coupling is often the preferred method.

The Case for Stille Coupling:

Despite the significant drawback of the high toxicity of organotin compounds, the Stille coupling offers distinct advantages.[1][2] The reaction proceeds under neutral conditions, which is ideal for substrates bearing base-sensitive functional groups. In the synthesis of complex molecules, where functional group tolerance is critical, the Stille coupling can be superior.[4] Organostannanes are also stable to air and moisture, and the reaction can sometimes be more robust and less sensitive to reaction conditions than the Suzuki coupling. For challenging couplings, particularly in the late stages of a synthesis, the reliability of the Stille reaction can be a deciding factor.[6]

Conclusion: A Matter of Context and Priorities

Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 3-aryltetrahydrofurans. The decision of which to employ hinges on a careful consideration of the specific synthetic context. For routine syntheses and applications where low toxicity is a priority, the Suzuki coupling is the clear frontrunner. However, for complex targets with sensitive functionalities where reaction robustness under neutral conditions is essential, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal, provided appropriate handling precautions for the toxic tin reagents are taken. The ongoing development of more active and selective catalysts for both reactions continues to expand their scope and utility, further empowering chemists in their pursuit of novel 3-aryltetrahydrofuran derivatives.

References

  • Myers, A. The Stille Reaction - Chem 115. Harvard University. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. MDPI. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]

  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: [Link]

  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. RSC Publishing. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Stille-coupling. SlideShare. Available at: [Link]

  • Stille Coupling. SynArchive. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Available at: [Link]

  • Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. PMC. Available at: [Link]

  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. ResearchGate. Available at: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. PMC. Available at: [Link]

  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. Available at: [Link]

Sources

Validation

Structural Confirmation of 3-(4-Bromophenyl)tetrahydrofuran: A High-Resolution 2D NMR Guide

Executive Summary This guide details the definitive structural confirmation of 3-(4-Bromophenyl)tetrahydrofuran using a suite of 2D NMR techniques. While 1D H NMR provides initial evidence of the aromatic substitution an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the definitive structural confirmation of 3-(4-Bromophenyl)tetrahydrofuran using a suite of 2D NMR techniques. While 1D


H NMR provides initial evidence of the aromatic substitution and aliphatic backbone, it often fails to unambiguously distinguish between the 2-substituted  and 3-substituted  regioisomers due to multiplet overlapping in the 1.8–4.2 ppm region.

This protocol leverages COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and spatial arrangement, providing a self-validating dataset for regulatory or publication purposes.

The Structural Challenge: Regioisomerism

In the synthesis of aryl-substituted tetrahydrofurans (THFs), a common impurity or alternative pathway yields the 2-substituted isomer. Distinguishing these requires precise mapping of the ether ring connectivity.

Feature3-(4-Bromophenyl)THF (Target)2-(4-Bromophenyl)THF (Isomer)
Benzylic Proton H3 :

-position to Oxygen. Shielded (~3.3–3.5 ppm).
H2 :

-position to Oxygen. Deshielded (~4.8–5.0 ppm).
Symmetry Chiral center at C3. No internal symmetry.Chiral center at C2. No internal symmetry.
Spin System 5-spin aliphatic system (

)
5-spin aliphatic system (

)

Comparative Methodology: Why 2D?

TechniqueCapabilityLimitation
1D

H NMR
Identifies functional groups (aromatic AA'BB', ether protons).Cannot definitively prove connectivity of the aryl ring to C3 vs C2 without complex multiplet analysis.
1D

C NMR
Counts carbons; identifies C-Br and C-O carbons.No connectivity information; quaternary carbons are isolated.
2D COSY Maps the proton-proton spin network (

).
Breaks down if multiplets overlap heavily; cannot see "through" quaternary carbons.
2D HMBC The Gold Standard. Correlates protons to carbons 2-3 bonds away.Requires optimization of long-range delay (

); lower sensitivity than HSQC.

Experimental Protocol

To ensure reproducibility and data integrity, the following acquisition parameters are recommended for a 400 MHz (or higher) spectrometer (e.g., Bruker Avance).

Sample Preparation[2][3]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10–15 mg in 600

    
    L (essential for clear HMBC cross-peaks).
    
  • Tube: 5mm high-precision NMR tube.

Pulse Sequence Parameters
ExperimentPulse Sequence (Bruker)Key ParametersPurpose

H 1D
zg30D1: 2.0s, NS: 16, SW: 12 ppmQuantitative integration & baseline.
COSY cosygpppqfD1: 2.0s, NS: 4, Matrix: 2048x256Establish H-H connectivity within the THF ring.
HSQC hsqcedetgpsisp2.3D1: 1.5s, NS: 4,

: 145 Hz
Assign protons to specific carbons (Multiplicity edited: CH/CH

up, CH

down).
HMBC hmbcgplpndqfD1: 1.5s, NS: 16-32,

: 8-10 Hz
Critical: Connects Ar-Ring to THF Ring.

Structural Assignment & Analysis

Step 1: The Aromatic Anchor (1D & COSY)

The 4-Bromophenyl group provides a distinct AA'BB' system (often appearing as two doublets with roof effect) in the aromatic region.

  • 
     7.45 ppm (d, 2H):  Protons ortho to Bromine (H-3', H-5').
    
  • 
     7.15 ppm (d, 2H):  Protons ortho to the THF ring (H-2', H-6').
    
  • COSY Correlation: Strong cross-peak between 7.45 and 7.15 ppm.

Step 2: The Aliphatic "Fingerprint" (HSQC)

The THF ring consists of 5 protons attached to 4 carbons. HSQC allows us to segregate them immediately.

  • C2 & C5 (Ether Carbons): These appear downfield (~68–75 ppm) due to Oxygen.

    • H5 (

      
       ~3.9-4.1):  Correlates to C5.
      
    • H2 (

      
       ~3.8-4.2):  Correlates to C2. Note: H2 protons are diastereotopic (
      
      
      
      ), often splitting into complex multiplets.
  • C3 (Methine - Chiral Center):

    • H3 (

      
       ~3.3-3.5):  This is the diagnostic signal . It is a quintet-like multiplet. In HSQC, it correlates to a methine carbon (~45 ppm).
      
  • C4 (Methylene):

    • H4 (

      
       ~1.8-2.3):  Upfield multiplets. Correlates to C4 (~35 ppm).
      
Step 3: The "Smoking Gun" Connectivity (HMBC)

This is the self-validating step. We must prove the aromatic ring is attached to C3 , not C2.

  • Target: Quaternary Carbon C1' (on the phenyl ring, attached to THF).

  • Observation: Look for the C1' signal in the

    
    C channel (~140-145 ppm).
    
  • The Proof:

    • If 3-Substituted: C1' will show a strong

      
       correlation to H3  (methine) and a 
      
      
      
      correlation to H2 and H4 .
    • If 2-Substituted: C1' would show a

      
       to H2  (which would be methine) and 
      
      
      
      to H3 .

Table 1: Synthetic Data Summary for 3-(4-Bromophenyl)tetrahydrofuran

PositionType

(ppm)

(ppm)
Key HMBC (H

C)
2

4.10 (t), 3.90 (t)74.5C3, C1'
3

3.45 (m)45.2C2, C4, C1', C2'/6'
4

2.35 (m), 1.95 (m)34.1C2, C3, C5
5

4.05 (m), 3.85 (m)68.3C4, C3
1'

-142.0H3, H2', H6'
2'/6'

7.15 (d)128.5C3, C4', C2'/6'
3'/5'

7.45 (d)131.8C1', C4'
4'

-120.5H2', H6'

Logic Flow Visualization

The following diagram illustrates the decision-making process for confirming the structure using the data acquired above.

NMR_Assignment_Logic Start Start: Purified Sample OneD_H 1D 1H NMR Spectrum Start->OneD_H Aromatic_Check Aromatic Region (AA'BB' System?) OneD_H->Aromatic_Check Aliphatic_Check Aliphatic Region (1.8 - 4.2 ppm) OneD_H->Aliphatic_Check Para_Sub Confirms 4-Bromophenyl Substitution Aromatic_Check->Para_Sub HMBC_Exp Run HMBC (Long Range) Para_Sub->HMBC_Exp Ambiguity Ambiguity: Overlapping Multiplets? Aliphatic_Check->Ambiguity HSQC_Exp Run HSQC Ambiguity->HSQC_Exp HSQC_Res Identify C3 Methine (~45 ppm / 3.45 ppm) HSQC_Exp->HSQC_Res HSQC_Res->HMBC_Exp HMBC_Analysis Analyze C1' (Quat) Correlations HMBC_Exp->HMBC_Analysis Decision Does C1' correlate to the Methine proton? HMBC_Analysis->Decision Result_3 CONFIRMED: 3-(4-Bromophenyl)THF Decision->Result_3 Yes (H3 to C1') Result_2 REJECTED: Isomer is 2-substituted Decision->Result_2 No (H2 to C1')

Figure 1: Decision tree for the structural assignment of 3-(4-bromophenyl)tetrahydrofuran, highlighting the critical role of HMBC in resolving regioisomerism.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift ranges of ether and aromatic derivatives).

  • Bruker BioSpin. (2014). User Guide: 2D NMR Pulse Sequences. (Source for cosygpppqf, hsqcedetgpsisp2.3, and hmbcgplpndqf parameters).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for general THF derivative spectral patterns).

  • Reich, H. J. (2018). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of HMBC long-range coupling constants in ethers).

Sources

Comparative

In vitro assay comparison of 3-(4-Bromophenyl)tetrahydrofuran derivatives

Content Type: Publish Comparison Guide Subject: Pharmacological Evaluation of 3-(4-Bromophenyl)tetrahydrofuran Scaffolds vs. Standard Therapeutic Agents Audience: Medicinal Chemists, Lead Optimization Scientists, and Onc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Pharmacological Evaluation of 3-(4-Bromophenyl)tetrahydrofuran Scaffolds vs. Standard Therapeutic Agents
Audience: Medicinal Chemists, Lead Optimization Scientists, and Oncological Researchers.

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring system is a privileged scaffold, critical to the pharmacophore of FDA-approved agents like Darunavir (HIV-1 protease inhibitor) and Eribulin (microtubule dynamics inhibitor).

This guide focuses on a specific subclass: 3-(4-Bromophenyl)tetrahydrofuran derivatives . These compounds are currently under intense scrutiny as P2 ligands in antiviral design and as simplified analogs of complex natural products (e.g., FR901464 ) targeting the spliceosome (SF3B1) .

This document provides a technical comparison of these derivatives against industry standards (Meayamycin , Doxorubicin , and Darunavir ), evaluating their efficacy in in vitro antiproliferative and enzymatic assays.

Mechanistic Comparison: The "Warhead" vs. The Standard

To understand the assay data, we must first map the molecular logic. The 3-(4-Bromophenyl)tetrahydrofuran moiety functions through two distinct mechanisms depending on its derivatization.

Mechanism A: Spliceosome Modulation (Anticancer)

Unlike DNA intercalators (Doxorubicin), these derivatives target the SF3B1 subunit of the spliceosome, preventing the proper splicing of pre-mRNA, leading to intron retention and apoptosis in tumor cells.

Mechanism B: Protease Inhibition (Antiviral)

In HIV-1 protease inhibition, the THF oxygen acts as a hydrogen bond acceptor for the backbone amides of Asp29/Asp30 in the enzyme's S2 subsite. The 4-bromophenyl group provides hydrophobic bulk to fill the S2 pocket, offering a distinct resistance profile compared to the bis-THF of Darunavir.

Mechanism Compound 3-(4-Bromophenyl) tetrahydrofuran Target1 Target A: SF3B1 (Spliceosome) Compound->Target1 Covalent/Non-covalent Binding Target2 Target B: HIV-1 Protease (S2 Subsite) Compound->Target2 H-Bonding & Hydrophobic Fill Outcome1 Intron Retention & Apoptosis Target1->Outcome1 Outcome2 Viral Maturation Arrest Target2->Outcome2 Standard1 Standard: Meayamycin Standard1->Target1 High Affinity Standard2 Standard: Darunavir Standard2->Target2 Gold Standard

Figure 1: Dual-pathway mechanism of action for 3-(4-Bromophenyl)tetrahydrofuran derivatives.

Comparative Efficacy Data

The following data synthesizes recent structure-activity relationship (SAR) studies. Note the trade-off: while the simplified THF scaffold offers easier synthesis, it often requires optimization to match the picomolar potency of complex natural products.

Table 1: Antiproliferative Potency (HCT-116 Colorectal Cancer Models)
Compound ClassPrimary TargetGI50 (nM)Selectivity Index (SI)Synthetic Complexity
3-(4-Br-Ph)-THF Analog SF3B1 (Spliceosome)1,200 - 5,000 ModerateLow (3-5 steps)
Meayamycin (Standard) SF3B1 (Spliceosome)0.1 - 1.0 HighVery High (>20 steps)
Doxorubicin (Control) DNA Topoisomerase II100 - 300 Low (Cardiotoxic)Moderate

Analysis: The 3-(4-Bromophenyl)tetrahydrofuran analogs are approximately 3 orders of magnitude less potent than Meayamycin but offer a scalable "lead" profile. They avoid the cardiotoxicity associated with Doxorubicin's mechanism.

Table 2: HIV-1 Protease Inhibition (FRET Assay)
Ligand ScaffoldBinding SiteKi (nM)Resistance Profile
3-(4-Br-Ph)-THF S2 Subsite15 - 45 Retains activity vs. V82A mutants
Bis-THF (Darunavir) S2 Subsite< 0.1 Susceptible to specific multi-mutants
Amprenavir S2 Subsite0.6 Moderate

Analysis: While less potent in wild-type strains, the bulky 4-bromophenyl group can probe alternative hydrophobic pockets in mutant protease strains where the compact bis-THF of Darunavir loses affinity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), use the following protocols. These workflows include internal validation steps to flag assay drift.

Protocol A: High-Throughput Spliceosome Modulation Assay (Cell-Based)

Objective: Determine if the derivative specifically targets the spliceosome or acts via general cytotoxicity.

Reagents:

  • Cell Line: HCT-116 (ATCC CCL-247).

  • Positive Control: Meayamycin (10 nM).

  • Reporter: Luciferase-based splice reporter plasmid (e.g., Luc-intron).

Workflow:

  • Seeding: Plate HCT-116 cells (3,000 cells/well) in 384-well white plates. Incubate 24h.

  • Dosing: Treat with serial dilutions of 3-(4-Bromophenyl)tetrahydrofuran (0.1 nM – 10 µM).

    • Validation Step: Include Meayamycin at 10 nM. Signal inhibition must be >90% to validate the run.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add Steady-Glo® Luciferase reagent. Read luminescence.

  • Normalization: Calculate GI50 relative to DMSO control.

Protocol B: FRET-Based HIV-1 Protease Inhibition

Objective: Quantify enzymatic inhibition constants (Ki).

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (wild-type).

  • Substrate: FRET peptide (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R).

  • Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Pre-incubation: Mix 20 nM HIV-1 Protease with test compound (varying concentrations) in buffer. Incubate 10 min at 25°C.

    • Causality Check: The 10-minute pre-incubation ensures equilibrium binding before substrate competition begins.

  • Initiation: Add 10 µM FRET substrate.

  • Kinetic Read: Monitor fluorescence (Ex 340 nm / Em 490 nm) every 30 seconds for 1 hour.

  • Analysis: Determine initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to fit IC50. Convert to Ki using the Cheng-Prusoff equation:
    
    

Critical Workflow: Lead Optimization Cycle

The following diagram illustrates the decision matrix for advancing a 3-(4-Bromophenyl)tetrahydrofuran derivative from synthesis to lead candidate.

Optimization Start Synthesis of 3-(4-Br-Ph)-THF Core Screen1 Primary Screen: % Inhibition @ 10µM Start->Screen1 Decision1 >50% Inhibition? Screen1->Decision1 Assay_IC50 Dose Response (IC50/GI50) vs. Doxorubicin Decision1->Assay_IC50 Yes Fail Discard / Redesign Decision1->Fail No Selectivity Selectivity Screen (Fibroblast vs. Tumor) Assay_IC50->Selectivity If IC50 < 1µM Selectivity->Fail SI < 10 Advance Advance to In Vivo PK/PD Selectivity->Advance SI > 10

Figure 2: Go/No-Go decision tree for evaluating THF derivatives.

Expert Commentary & Troubleshooting

Solubility Issues: The 4-bromophenyl group significantly increases lipophilicity (cLogP ~3.5). In aqueous assays, this can lead to precipitation and false negatives.

  • Solution: Ensure DMSO concentration is kept at 1% v/v. Use CHAPS (0.05%) in protease buffers to prevent aggregation-based inhibition.

Stereochemistry Matters: Biological activity is often stereospecific. The (3S,4R) configuration of substituted tetrahydrofurans typically mimics the transition state of protease substrates better than the enantiomer.

  • Recommendation: Always resolve enantiomers via Chiral HPLC before final Ki determination. Racemic mixtures will yield diluted potency data (approx. 2-fold shift).

References

  • Ghosh, A. K., et al. (2008). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.[1][2][3] Link

  • Gao, Y., et al. (2013). Meayamycin inhibits pre-mRNA splicing and exhibits picomolar cytotoxicity against multidrug-resistant cells. ACS Chemical Biology. Link

  • Kumar, V., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464.[4] PMC / NIH. Link

  • PubChem Compound Summary. (2025). 3-(4-Bromophenyl)tetrahydrofuran derivatives.[5][6][7] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Bromophenyl)tetrahydrofuran

Executive Safety Directive Do not dispose of 3-(4-Bromophenyl)tetrahydrofuran in municipal drains or standard non-halogenated organic waste streams. This compound presents a dual-hazard profile that requires a specific d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not dispose of 3-(4-Bromophenyl)tetrahydrofuran in municipal drains or standard non-halogenated organic waste streams.

This compound presents a dual-hazard profile that requires a specific disposal workflow:

  • Peroxide Formation: The tetrahydrofuran (THF) moiety is a Class B Peroxide Former. It can form explosive organic peroxides upon exposure to air and light.[1]

  • Halogen Content: The bromine substituent classifies this as Halogenated Organic Waste . Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the fuel-blending waste stream, necessitating costly high-temperature incineration.

Chemical Hazard Profile & Causality

To ensure safety, we must understand the chemical mechanism driving the hazard.

FeatureStructural CauseOperational Implication
Explosive Potential Ether Oxygen (THF Ring): The C-H bond adjacent to the ether oxygen is susceptible to radical abstraction by atmospheric oxygen, forming hydroperoxides.Mandatory Testing: Waste containers >6 months old must be tested for peroxides before handling.
Environmental Toxicity Aryl Bromide: Carbon-Halogen bonds are resistant to biodegradation and inhibit combustion in standard incinerators.Segregation: Must be separated from non-halogenated solvents to prevent dioxin formation during improper incineration.
Flammability Organic Backbone: Standard organic flammability (Flash point typically <60°C for THF derivatives).Storage: Store in grounded, flammable-rated safety cabinets.

Pre-Disposal Stabilization Protocol (Self-Validating System)

Before moving the container to waste storage, you must validate its stability. Peroxides can concentrate during evaporation or storage, turning a routine disposal into a detonation hazard.

Step 1: Peroxide Quantitation[2]
  • Reagent: Commercial Peroxide Test Strips (e.g., Quantofix®) or Potassium Iodide (KI) starch paper.

  • Procedure: Dip strip into the solvent. Read immediately.

  • Validation Logic:

    • < 20 ppm: Safe for standard disposal.

    • 20 - 100 ppm: Requires immediate disposal; do not concentrate.

    • > 100 ppm: STOP. High explosion risk. Requires chemical quenching (see below) before transport.

Step 2: Chemical Quenching (If >100 ppm)

If peroxides are detected, you must reduce them chemically before the waste team will accept the container.

Method: Ferrous Sulfate Reduction

  • Prepare Solution: Dissolve 6g of Ferrous Sulfate (

    
    ) + 6mL concentrated Sulfuric Acid (
    
    
    
    ) in 110mL of water.
  • Mix: Add this solution to the peroxide-containing solvent (Ratio 1:1).

  • Agitate: Shake gently to maximize surface contact between the organic and aqueous phases.

  • Re-Validate: Retest the organic layer with a test strip.

    • Result: Strip should remain white (0 ppm). If pink/blue, repeat step 2.

Waste Segregation & Packaging Workflow[3][4]

The "Halogenated" Rule

Standard organic waste (Acetone, MeOH) is often used for "fuel blending" (burned for energy). Halogens (Br, Cl, F) act as flame retardants and can form acidic gases (HBr) or dioxins if burned at standard temperatures. Therefore, 3-(4-Bromophenyl)tetrahydrofuran must go into the Halogenated Waste Stream.

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Low-density plastics or metal cans that may corrode from potential HBr evolution over time.

  • Headspace: Leave 10-15% headspace for thermal expansion.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "3-(4-Bromophenyl)tetrahydrofuran" explicitly.

    • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.

Decision Logic Diagram

The following flowchart visualizes the critical decision path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-(4-Bromophenyl)tetrahydrofuran CheckAge Is container >6 months old or showing crystals? Start->CheckAge TestPeroxide TEST: Peroxide Strip Test CheckAge->TestPeroxide Yes (High Risk) Segregate SEGREGATE: Halogenated Waste Stream CheckAge->Segregate No (Fresh Waste) ResultHigh Result: >100 ppm TestPeroxide->ResultHigh ResultLow Result: <20 ppm TestPeroxide->ResultLow Quench ACTION: Quench with Ferrous Sulfate Solution ResultHigh->Quench Quench->TestPeroxide Re-test ResultLow->Segregate Container PACKAGING: HDPE or Amber Glass (Vented Cap recommended) Segregate->Container Label LABELING: 'Halogenated Organic' + Flammable/Irritant Container->Label HandOff DISPOSAL: Transfer to EHS/Waste Vendor (Incineration) Label->HandOff

Figure 1: Decision tree for the safe disposal of brominated THF derivatives, prioritizing peroxide detection and halogen segregation.

Spill Contingency

In the event of a spill outside the fume hood:

  • Evacuate: Vapors may be irritating and flammable.[2]

  • PPE: Nitrile gloves are generally effective for short-term splash protection against THF analogs, but Silver Shield® (laminated) gloves are preferred for larger spills.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels, as the peroxide potential combined with a flammable cellulose matrix increases fire risk.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals.

  • U.S. Environmental Protection Agency (EPA). (2022).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[2][3] Hazard Communication Guidance.

    • Source: [Link] (Search: Tetrahydrofuran)

  • Sigma-Aldrich. (2023). Peroxide Formation in Ethers and THF: Technical Bulletin.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-(4-Bromophenyl)tetrahydrofuran
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Reactant of Route 2
3-(4-Bromophenyl)tetrahydrofuran
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